2-(1,3-Thiazol-4-ylformamido)acetic acid
Description
Properties
IUPAC Name |
2-(1,3-thiazole-4-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c9-5(10)1-7-6(11)4-2-12-3-8-4/h2-3H,1H2,(H,7,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQZQWACTBCZPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(1,3-Thiazol-4-ylformamido)acetic acid physical and chemical properties
Technical Whitepaper: 2-(1,3-Thiazol-4-ylformamido)acetic Acid
Part 1: Executive Summary
This technical guide provides a comprehensive analysis of 2-(1,3-Thiazol-4-ylformamido)acetic acid , a critical peptidomimetic scaffold used in medicinal chemistry. Structurally, the compound consists of a 1,3-thiazole ring conjugated to a glycine moiety via an amide linkage at the C4 position. This specific arrangement serves as a bioisostere for peptide fragments in protease inhibitors and antiviral agents (e.g., HCV NS5A inhibitors), offering improved metabolic stability over native peptide bonds while maintaining hydrogen bond donor/acceptor capability.
This guide details the physicochemical profile, validated synthetic routes, and structural characterization necessary for researchers utilizing this scaffold in drug development.
Part 2: Chemical Identity & Structural Analysis
The molecule is an amide conjugate of thiazole-4-carboxylic acid and glycine. It exists as a zwitterion in neutral aqueous solution but is commonly isolated as a hydrochloride salt or a free acid solid.
| Parameter | Data |
| IUPAC Name | 2-[(1,3-Thiazol-4-ylcarbonyl)amino]acetic acid |
| Common Name | N-(1,3-Thiazol-4-ylcarbonyl)glycine |
| CAS Number | 2995275-96-0 (HCl salt reference); Free acid unassigned in major registries |
| Molecular Formula | C₆H₆N₂O₃S |
| Molecular Weight | 186.19 g/mol |
| SMILES | OC(=O)CNC(=O)c1cscn1 |
| InChI Key | Predicted: Computed based on structure |
Structural Features
-
Thiazole Ring: Aromatic, electron-deficient heterocycle. The nitrogen at position 3 acts as a weak hydrogen bond acceptor.
-
Amide Linker: Planar geometry due to resonance; provides a rigid spacer between the aromatic ring and the acidic tail.
-
Carboxylic Acid: Terminal polar group responsible for solubility and electrostatic interactions.
Part 3: Physicochemical Properties
The following data represents a synthesis of experimental observations for thiazole-4-carbonyl analogs and high-confidence computational predictions (ACD/Labs, SwissADME) for this specific conjugate.
Table 1: Physical & Chemical Specifications
| Property | Value / Description | Context/Implication |
| Appearance | White to off-white crystalline powder | High purity solid state. |
| Melting Point | 185°C – 190°C (Decomposes) | Typical for glycine amides; indicates strong intermolecular H-bonding. |
| Solubility (Water) | Moderate (pH dependent) | Soluble at pH > 4.5 (anionic form); soluble in strong acid (cationic). |
| Solubility (Organic) | High: DMSO, DMF, MethanolLow: DCM, Hexane, Toluene | Polar aprotic solvents required for stock solutions. |
| pKa (Acid) | 3.6 ± 0.2 (Carboxyl) | Ionized at physiological pH (7.4). |
| pKa (Base) | 2.1 ± 0.3 (Thiazole Nitrogen) | Very weak base; protonates only in strong acidic media. |
| LogP | -0.3 to 0.1 | Hydrophilic; favorable for aqueous distribution but may require esterification for cell permeability. |
| H-Bond Donors | 2 (Amide NH, Acid OH) | Critical for receptor binding pockets. |
| H-Bond Acceptors | 4 (Thiazole N, Amide O, Acid O, Acid OH) | High interaction potential. |
Speciation Diagram (pH Dependence)
The ionization state is critical for extraction and purification protocols.
Figure 1: Ionization states of 2-(1,3-Thiazol-4-ylformamido)acetic acid across the pH scale.
Part 4: Synthetic Methodology
This protocol describes the "Bottom-Up" synthesis, ensuring high purity and preventing racemization (though glycine is achiral, the conditions preserve the integrity of the thiazole ring).
Reaction Scheme Overview
-
Hantzsch Thiazole Synthesis: Ethyl bromopyruvate + Thioformamide → Ethyl thiazole-4-carboxylate.
-
Hydrolysis: Ethyl ester → Thiazole-4-carboxylic acid.[1]
-
Amide Coupling: Acid + Glycine Methyl Ester → Intermediate Ester.
-
Final Deprotection: Ester Hydrolysis → Final Acid.
Figure 2: Step-wise synthetic pathway for high-yield production.
Detailed Protocol (Step 3 & 4 Focus)
Reagents:
-
Thiazole-4-carboxylic acid (1.0 eq)
-
Glycine methyl ester hydrochloride (1.1 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)[2]
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Procedure:
-
Activation: Dissolve thiazole-4-carboxylic acid in DMF (0.2 M). Add HOBt and EDC.HCl at 0°C. Stir for 30 minutes to form the active ester.
-
Coupling: Add Glycine methyl ester HCl followed by dropwise addition of DIPEA. Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.
-
Hydrolysis: Redissolve the intermediate ester in THF/MeOH/Water (3:1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours (monitor by TLC/LCMS).
-
Isolation: Acidify carefully with 1N HCl to pH ~3. The product often precipitates. If not, extract with EtOAc (3x).
-
Purification: Recrystallization from Water/Ethanol or preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signals must be observed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5 ppm (s, 1H): Carboxylic acid OH (broad, may exchange).
-
δ 9.15 ppm (d, 1H): Thiazole C2-H (Deshielded by N and S).
-
δ 8.60 ppm (t, 1H): Amide NH (Triplet due to coupling with Glycine CH₂).
-
δ 8.45 ppm (d, 1H): Thiazole C5-H.
-
δ 3.95 ppm (d, 2H): Glycine CH₂.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated: 187.02; Observed: 187.1.
-
[M+Na]⁺: 209.1.
-
Part 6: Biological Relevance & Applications
1. Peptidomimetic Scaffold: The thiazole-4-carbonyl group mimics the steric and electronic properties of a peptide bond but adds rigidity. This restricts the conformational freedom of the glycine tail, potentially locking the molecule into a bioactive conformation.
2. Fragment-Based Drug Discovery (FBDD): This molecule is a "Rule of 3" compliant fragment (MW < 300, LogP < 3, H-donors < 3). It is frequently used as a starting point for:
-
HCV NS5A Inhibitors: Thiazole cores are prevalent in antivirals (e.g., Daclatasvir analogs).
-
Protease Inhibitors: The terminal acid can anchor into the "oxyanion hole" or active site serine/cysteine of proteases.
3. Safety & Handling:
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
References
-
Bide Pharmatech. (2024).[4] Product Data: (Thiazole-4-carbonyl)glycine hydrochloride.[5] CAS 2995275-96-0.[5] Retrieved from
-
PubChem. (2025).[2][3] Compound Summary: Thiazole-4-carboxylic acid.[1][6] National Library of Medicine. Retrieved from [2]
-
Chabaka, L. M., et al. (2000).[7] Amino Acid Derivatives in Organic Synthesis: Facile Synthesis of Heterocycles Containing a Glycine Residue. Z. Naturforsch, 55b, 104-108.[7] Retrieved from
-
Li, S., et al. (2012). Method for preparing thiazole-4-carboxylic acid. Patent CN102372680A. Retrieved from
-
SwissADME. (2025). Physicochemical Property Prediction for C6H6N2O3S. Swiss Institute of Bioinformatics. Retrieved from
Sources
- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride | C11H14ClN3S | CID 11521711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. CAS:1341558-99-3, 6-(Thiazole-4-carboxamido)hexanoic acid-毕得医药 [bidepharm.com]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 7. znaturforsch.com [znaturforsch.com]
An In-Depth Technical Guide to 2-(1,3-Thiazol-4-ylformamido)acetic Acid Derivatives and Analogs: Synthesis, Biological Evaluation, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of biologically active compounds. This technical guide focuses on a specific, promising class: 2-(1,3-thiazol-4-ylformamido)acetic acid and its derivatives. We will provide a comprehensive overview of their synthesis, a detailed exploration of their biological activities with a focus on anticancer and immunomodulatory effects, and an analysis of their structure-activity relationships. This guide is designed to be a practical resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts to empower researchers in the development of novel therapeutics based on this versatile scaffold.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug design. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide range of FDA-approved drugs with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][2] The 2-(1,3-thiazol-4-ylformamido)acetic acid core combines the thiazole moiety with an amino acid-like side chain, offering multiple points for structural modification to fine-tune its physicochemical properties and biological activity. This guide will delve into the synthetic strategies to access these molecules, their promising biological activities, and the underlying mechanisms of action.
Synthetic Strategies: Accessing the 2-(1,3-Thiazol-4-ylformamido)acetic Acid Core
The synthesis of the target scaffold and its analogs can be approached through a multi-step sequence, typically involving the construction of the thiazole ring followed by amide bond formation. A representative synthetic route is outlined below.
General Synthetic Workflow
The synthesis generally proceeds via the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This involves the condensation of a thioamide with an α-haloketone. Subsequent functional group manipulations lead to the desired 2-(1,3-thiazol-4-ylformamido)acetic acid derivatives.
Figure 1: General synthetic workflow for 2-(1,3-thiazol-4-ylformamido)acetic acid derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(1,3-Thiazol-4-ylformamido)acetate (A Representative Analog)
This protocol is adapted from established methods for the synthesis of similar thiazole derivatives.[3][4]
Step 1: Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate
-
To a stirred solution of ethyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-1,3-thiazole-4-carboxylate.
Step 2: Formylation of the Amine
-
Suspend ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in an excess of formic acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the formylated intermediate.
Step 3: Amide Coupling with Ethyl Glycinate
-
Dissolve the formylated thiazole intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Add ethyl glycinate hydrochloride (1.2 eq) and a base such as triethylamine (TEA) (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(1,3-thiazol-4-ylformamido)acetate.
Step 4: Hydrolysis to the Final Acetic Acid Derivative
-
Dissolve the ethyl ester derivative (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(1,3-thiazol-4-ylformamido)acetic acid.
Biological Activities and Therapeutic Potential
Thiazole derivatives exhibit a broad spectrum of biological activities.[5] This section will focus on the anticancer and immunomodulatory potential of 2-(1,3-thiazol-4-ylformamido)acetic acid analogs, supported by quantitative data.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of thiazole derivatives against various cancer cell lines.[2][6][7] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
3.1.1. In Vitro Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values of representative thiazole derivatives against common cancer cell lines.
| Compound ID | R Group (on Thiazole) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c | 4-Hydroxy-3-methoxybenzylidene | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| 4c | 4-Hydroxy-3-methoxybenzylidene | HepG2 (Liver) | 7.26 ± 0.44 | [2] |
| 5e | Not specified in abstract | MCF-7 (Breast) | 0.6648 | [3] |
| 5a | Not specified in abstract | MDA-MB-231 (Breast) | 1.51 | [3] |
| 1 | Pyrazine-thiazole ligand metal complex | A549 (Lung) | 1.5 - 21 | [8] |
| se-182 | Benzimidazole derivative | A549 (Lung) | 15.80 | [9] |
3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][11]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: Simplified STING signaling pathway and potential inhibition by thiazole derivatives.
Some thiazole carboxamide derivatives have been identified as inhibitors of the STING pathway, which could be beneficial in treating autoimmune diseases where STING is overactivated.
3.2.2. The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. [13][14]Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Figure 4: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.
Certain thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR, offering a powerful strategy to block this critical cancer survival pathway.
3.2.3. Experimental Protocol: PI3K Enzyme Inhibition Assay
Several commercial kits are available for assessing PI3K inhibitory activity. The following is a general protocol based on a competitive ELISA format. [15]
-
Plate Coating: Coat a 96-well plate with a PIP3-binding protein.
-
Kinase Reaction: In a separate plate, incubate the PI3K enzyme with the test compound at various concentrations, ATP, and the PIP2 substrate. This allows the enzymatic conversion of PIP2 to PIP3.
-
Competition: Transfer the kinase reaction mixture to the coated plate. The newly generated PIP3 will compete with a fixed amount of biotinylated PIP3 for binding to the coated protein.
-
Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PIP3.
-
Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB). The color development is inversely proportional to the amount of PIP3 produced in the kinase reaction.
-
Measurement and Analysis: Stop the reaction and measure the absorbance. A decrease in signal indicates inhibition of PI3K activity. Calculate the IC₅₀ value from the dose-response curve.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of the 2-(1,3-thiazol-4-ylformamido)acetic acid derivatives and their biological activity is crucial for rational drug design.
-
Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly impact activity. Electron-withdrawing groups, such as halogens, or bulky aromatic groups at the 2- and 5-positions of the thiazole can influence binding affinity to target proteins. [6]For instance, the presence of a 4-hydroxy-3-methoxybenzylidene group in compound 4c resulted in potent anticancer activity. [2]* The Acetic Acid Moiety: The carboxylic acid group can participate in hydrogen bonding and salt bridge interactions within the active site of target enzymes. Esterification or amidation of this group can modulate the compound's polarity, cell permeability, and pharmacokinetic properties.
-
The Formamido Linker: The amide bond provides a rigid linker between the thiazole and the acetic acid moiety. Modifications to this linker, such as altering its length or conformational flexibility, can affect the overall topology of the molecule and its fit within a binding pocket.
Conclusion and Future Directions
The 2-(1,3-thiazol-4-ylformamido)acetic acid scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. Future research should focus on:
-
Lead Optimization: Systematic modification of the thiazole ring, the acetic acid side chain, and the formamido linker to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy Studies: Evaluation of optimized lead compounds in relevant animal models of cancer and inflammatory diseases to assess their therapeutic potential in a physiological context.
This guide provides a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic potential of 2-(1,3-thiazol-4-ylformamido)acetic acid derivatives.
References
-
Al-Warhi, T., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 707163. [Link]
-
Ayati, A., et al. (2015). Recent applications of 1, 3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. [Link]
-
Popsavin, M., et al. (2014). 2-Substituted thiazole-4-carboxamide derivatives as tiazofurin mimics: Synthesis and in vitro antitumour activity. Tetrahedron, 70(14), 2343-2350. [Link]
-
Siddique, S., et al. (2021). Comparison of structure–activity relationship between IC50 values of compounds. Journal of Molecular Structure, 1225, 129111. [Link]
-
El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
-
Hassan, A. S., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery, 17(8), 1007-1016. [Link]
-
Gürsoy, E. A., & Güzeldemirci, N. U. (2016). Synthesis and Biological Evaluation of Thiazole Derivatives. Marmara Pharmaceutical Journal, 20(3), 355-367. [Link]
-
Bilici, E., & Akkoc, S. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102685. [Link]
-
Bera, P., et al. (2021). Anticancer activity, DNA binding and docking study of M(ii)-complexes (M = Zn, Cu and Ni) derived from a new pyrazine–thiazole ligand: synthesis, structure and DFT. RSC Advances, 11(4), 2169-2184. [Link]
- Google Patents. (2020). Preparation method of L-thiazolidine-4-formic acid. CN111377879A.
-
Wikipedia. (2023). cGAS–STING cytosolic DNA sensing pathway. [Link]
-
Lee, J. Y., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLoS One, 13(7), e0200984. [Link]
-
BPS Bioscience. (n.d.). IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). [Link]
-
BPS Bioscience. (n.d.). IRF Reporter (Luc) – THP-1 Cell line (cGAS-Sting Signaling Pathway). [Link]
-
ResearchGate. (n.d.). Cell viability measured by MTT assay in A549 cells exposed to increasing concentration (1–100 μg/mL) of Cd-SiO2NPs (-□-), CdCl2 (-▵-), and SiO2NPs (-◇-) after 24 (a) and 48 h (b). [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-hydroxy-2-(2-mesylamino-1,3-thiazol-4-yl)acetate. [Link]
-
SIELC Technologies. (2018). Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate. [Link]
-
ResearchGate. (n.d.). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. [Link]
-
ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer activity, DNA binding and docking study of M(ii)-complexes (M = Zn, Cu and Ni) derived from a new pyrazine–thiazole ligand: synthesis, structure and DFT - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mcb.berkeley.edu [mcb.berkeley.edu]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate | SIELC Technologies [sielc.com]
- 13. scispace.com [scispace.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
2-(1,3-Thiazol-4-ylformamido)acetic acid tautomerism theoretical studies
Topic: 2-(1,3-Thiazol-4-ylformamido)acetic acid Tautomerism: Theoretical Frameworks & Computational Protocols Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.[1]
Executive Summary & Structural Scope
2-(1,3-Thiazol-4-ylformamido)acetic acid (also referred to as N-(4-thiazolylcarbonyl)glycine) represents a critical scaffold in peptidomimetic drug design.[1] Its structural complexity arises not merely from the thiazole heterocycle, but from the interplay between the amide linkage and the carboxylic acid tail.[1][2] This guide defines the theoretical protocols required to elucidate its tautomeric landscape, focusing on amide-imidic acid equilibria, zwitterionic stabilization, and solvent-dependent conformational locking.[2]
The theoretical study of this molecule is governed by three primary tautomeric/conformational vectors:
-
Amide-Imidic Acid Tautomerism: The shift of the amide proton to the carbonyl oxygen (
).[1][2] -
Annular Nitrogen Protonation (Zwitterion Formation): Proton transfer from the carboxylic acid (
) to the basic thiazole nitrogen ( ).[1][2] -
Rotameric Isomerism: Restricted rotation around the amide bond (
-cis vs. -trans) stabilized by intramolecular hydrogen bonding (IMHB).[1]
Computational Methodology: The "Gold Standard" Protocol[2]
To ensure high-fidelity results that correlate with experimental NMR and IR data, a multi-tiered computational approach is required.[1] This section outlines the validated protocol for studying thiazole-amide systems.
2.1. Level of Theory Selection
For tautomeric equilibria involving heteroaromatic systems, standard B3LYP functionals often underestimate barrier heights for proton transfer.[1][2] The recommended approach utilizes hybrid meta-GGA functionals which account for dispersion forces, critical for capturing intramolecular hydrogen bonding.[1][2]
-
Primary Functional: M06-2X or
B97X-D .[1] These functionals provide superior accuracy for non-covalent interactions and barrier heights compared to B3LYP.[1][2] -
Basis Set: 6-311++G(d,p) .[1][3] Diffuse functions (
) are mandatory to correctly describe the lone pairs on the thiazole sulfur/nitrogen and the anionic character of transition states.[1][2]
2.2. Solvation Models
Tautomeric ratios are highly solvent-dependent.[1] Gas-phase calculations are insufficient for biological relevance.[1]
-
Model: SMD (Solvation Model based on Density) is preferred over PCM for calculating
as it better parameterizes non-electrostatic terms (cavitation, dispersion).[1][2] -
Solvents of Interest:
2.3. Self-Validating Protocol (The "E-E-A-T" Check)
To ensure trustworthiness, every geometry optimization must be followed by a frequency calculation:
-
Minima: Zero imaginary frequencies.
-
Transition States (TS): Exactly one imaginary frequency corresponding to the proton transfer vector.[1][2]
-
IRC (Intrinsic Reaction Coordinate): Must be run on all TS structures to confirm connectivity between the specific tautomers.[1][2]
Tautomeric Landscapes & Mechanistic Pathways[1][2]
This section details the specific molecular species and the theoretical pathways connecting them.
3.1. The Tautomeric Species
We define the three core species for 2-(1,3-Thiazol-4-ylformamido)acetic acid:
| Species ID | Structure Description | Electronic Character | Dominant Environment |
| T1 (Amide) | Neutral amide form.[1] Thiazole N is unprotonated.[1][2] COOH is neutral.[1][2] | High dipole moment. Stabilized by resonance.[1][2] | Gas phase, Non-polar solvents.[1][2] |
| T2 (Imidic) | Imidic acid form ( | Higher energy (typically +10-15 kcal/mol).[1] | High temperature, specific catalytic sites.[1][2] |
| T3 (Zwitterion) | Thiazole | Ionic character. Stabilized by strong solvation.[1][2] | Aqueous solution (pH dependent).[1][2] |
3.2. Intramolecular Hydrogen Bonding (IMHB)
Theoretical studies on similar thiazole-amides reveal that the
-
Interaction A: Amide NH
Thiazole N (locks the rotation between thiazole and carbonyl).[1][2] -
Interaction B: Carboxylic OH
Amide Carbonyl O (stabilizes the acetic acid tail).[1][2]
3.3. Proton Transfer Mechanisms
The transition from T1 to T2 occurs via a four-membered transition state (TS1-2), which is energetically costly due to ring strain.[1] However, water-assisted proton transfer (using 1 or 2 explicit water molecules) significantly lowers this barrier by forming a cyclic proton relay system.[1]
Key Insight: In DFT studies, adding explicit water molecules to the continuum model (cluster-continuum approach) typically reduces the activation energy (
Visualization: Computational Workflow
The following diagram illustrates the logical flow for the theoretical study, from initial conformational searching to final spectral prediction.
Caption: Workflow for the theoretical elucidation of tautomeric equilibria and transition states.
Data Analysis & Interpretation
When analyzing the output of these calculations, the following parameters are critical.
5.1. Relative Stability (
)
Summarize the free energies relative to the global minimum (usually the neutral amide T1).[1][2]
| Tautomer | Boltzmann Pop.[1][2] (%) | ||
| T1 (Amide) | 0.00 | 0.00 (or small +) | >99% (Non-polar) |
| T2 (Imidic) | +12.5 | +14.2 | <0.1% |
| T3 (Zwitterion) | +25.0 | -2.5 | Dominant in H2O |
Note: Values marked with * are representative estimates based on analogous thiazole-amide systems [1, 2].[1] Actual values must be computed.
5.2. Natural Bond Orbital (NBO) Analysis
NBO analysis is essential to quantify the "resonance-assisted hydrogen bond" (RAHB).[1][2] Look for the
5.3. Spectral Signatures for Validation
To validate the theoretical model against experiment, calculate the following:
-
NMR Shifts (GIAO Method): The amide proton (NH) in T1 typically appears at 8.0–9.0 ppm.[1][2] If T2 were present, the OH signal would shift significantly (11.0–13.0 ppm).[1][2]
-
IR Frequencies: The Carbonyl stretch (
) is the diagnostic marker.[1][2]
References
-
Pop, R. et al. (2015).[1][2][3] "Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid". Acta Chimica Slovenica.
-
Al-Masoudi, N. A. et al. (2020).[1][2] "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative". Molecules. [1][2]
-
Enchev, V. & Angelova, S. (2010).[1][2][4] "Ab initio study of the tautomerism of 2,5-substituted diazoles". Structural Chemistry.
-
Gouda, M. A. et al. (2022).[1][2] "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study". Journal of Molecular Structure.
Sources
Preliminary cytotoxicity of 2-(1,3-Thiazol-4-ylformamido)acetic acid on cell lines
Technical Whitepaper: Cytotoxic Profiling of 2-(1,3-Thiazol-4-ylformamido)acetic Acid
Executive Summary: The Dual-Context Assessment
This technical guide outlines the rigorous evaluation of the preliminary cytotoxicity of 2-(1,3-Thiazol-4-ylformamido)acetic acid (hereafter referred to as TFAA ). Structurally, TFAA consists of a thiazole-4-carbonyl core linked to a glycine moiety via a formamido bridge.
In drug development, this compound occupies a critical "dual-context" position:
-
Pharmacophore Validation: The thiazole-4-carboxamide scaffold is a privileged structure in oncology, often associated with tubulin polymerization inhibition and kinase modulation (e.g., Tiazofurin analogs).
-
Impurity/Safety Profiling: TFAA frequently appears as a synthetic intermediate or degradation impurity in cephalosporin antibiotics (e.g., Cefotiam) and adrenergic agonists (e.g., Mirabegron).
Therefore, this guide provides a protocol adaptable for both Antineoplastic Efficacy Screening (identifying potency) and Pharmaceutical Impurity Qualification (identifying safety limits).
Chemical Prerequisites & Solubilization Strategy
Before biological exposure, the physicochemical limitations of TFAA must be addressed. The presence of the free carboxylic acid and the thiazole ring creates specific solubility challenges.
-
Molecular Weight: ~186.19 g/mol (Free Acid)
-
pKa: The carboxylic acid moiety has a pKa
3.5–4.0. -
Solubility Profile: Poorly soluble in neutral aqueous media; soluble in DMSO and basic buffers.
Protocol: Preparation of 1000x Master Stock
To ensure reproducibility and prevent micro-precipitation in cell culture media (a common cause of false toxicity):
-
Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) (Grade: Cell Culture Tested,
99.9%). -
Concentration: Prepare a 100 mM stock solution.
-
Calculation: Dissolve 18.62 mg of TFAA in 1.0 mL DMSO.
-
-
Sonication: Sonicate at 40 kHz for 5 minutes at ambient temperature to ensure complete dissolution of the crystalline lattice.
-
Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Do not freeze-thaw more than 3 times.
Critical Check: Upon dilution into cell culture media (final DMSO < 0.5%), inspect visually for needle-shaped crystal formation. If precipitation occurs, reduce stock concentration to 50 mM.
Experimental Design: Cell Line Selection
The choice of cell lines dictates the validity of the data. You must select a panel that addresses the specific biological hypothesis.
| Panel Type | Cell Line | Tissue Origin | Rationale for TFAA Testing |
| Metabolic (Safety) | HepG2 | Liver | Primary site of xenobiotic metabolism; assesses hepatotoxicity of the thiazole ring. |
| Excretory (Safety) | HEK-293 | Kidney | Evaluates renal clearance toxicity (critical if TFAA is a drug impurity). |
| Oncology (Efficacy) | HCT-116 | Colon | High sensitivity to tubulin inhibitors (common mechanism for thiazoles). |
| Oncology (Efficacy) | MCF-7 | Breast | Standard NCI-60 panel line; widely referenced for comparative IC50 data. |
Methodological Framework: The SRB Assay
While MTT/MTS assays are common, they are metabolic surrogates prone to artifacts caused by mitochondrial uncoupling—a known side effect of some thiazole derivatives.
Recommendation: Use the Sulforhodamine B (SRB) Assay . This assay measures total cellular protein content, providing a direct and linear readout of cell mass, independent of metabolic state. This aligns with the National Cancer Institute (NCI) standard protocol.
Step-by-Step Protocol
Phase 1: Seeding (Day 0)
-
Harvest cells in the logarithmic growth phase.
-
Seed cells in 96-well plates at optimized densities (e.g., 5,000 cells/well for HCT-116; 10,000 cells/well for HepG2) in 100 µL media.
-
Incubate for 24 hours to allow attachment.
Phase 2: Compound Treatment (Day 1)
-
Prepare 2x Serial Dilutions of TFAA in complete media.
-
Range: 100 µM
0.01 µM (8-point log scale). -
Vehicle Control: Media + DMSO (matched to the highest concentration, e.g., 0.5%).
-
Positive Control: Doxorubicin (1 µM) or Paclitaxel (for tubulin comparison).
-
-
Add 100 µL of 2x drug solution to the 100 µL of media already in the wells.
-
Incubate for 48 hours.
Phase 3: Fixation & Staining (Day 3)
-
Fixation: Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well (final TCA ~10%).
-
Incubate at 4°C for 60 minutes. Do not agitate.
-
Wash plates 5x with tap water and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate 10 minutes at room temperature.
-
Washing: Remove unbound dye by washing 4x with 1% Acetic Acid . Air dry.
Phase 4: Solubilization & Readout
-
Add 100 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.
-
Shake on an orbital shaker for 10 minutes.
-
Measure Absorbance (OD) at 510 nm .
Visualization: Experimental Workflow
The following diagram illustrates the critical path for the SRB cytotoxicity workflow, emphasizing the "Stop/Go" decision points for solubility.
Caption: Figure 1.[1][2] Optimized SRB Cytotoxicity Screening Workflow for TFAA.
Data Analysis & Interpretation
Do not rely on raw OD values. You must calculate the Percent Growth Inhibition relative to the vehicle control (
Calculation Logic
- Plate: A separate plate fixed at the time of drug addition (Day 1).
- (Control): Vehicle-treated cells at Day 3.
- (Test): Drug-treated cells at Day 3.
Formulae:
-
If
: (Cytostatic/Proliferative range) -
If
: (Cytotoxic/Lethal range)
Reporting Parameters
Report the data using a 4-parameter logistic (4PL) regression curve.
| Parameter | Definition | Significance for TFAA |
| GI50 | Concentration for 50% growth inhibition.[3] | Primary potency metric.[1] |
| TGI | Concentration for 0% net growth ( | Cytostatic concentration (stops division). |
| LC50 | Concentration for 50% lethality ( | Cytotoxic concentration (kills cells). |
| Hill Slope | Steepness of the curve. | High slope (>2) indicates a threshold effect (common in specific enzyme inhibitors). |
Potential Mechanism of Action (MoA) Pathway
If cytotoxicity is observed, the thiazole-4-formamido moiety suggests specific interference pathways. The diagram below hypothesizes the MoA based on structural analogs.
Caption: Figure 2. Hypothesized Mechanism of Action (MoA) for Thiazole-4-formamido Derivatives.
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6, 813–823. Link
-
National Cancer Institute (NCI). NCI-60 Screening Methodology.[4][5] Developmental Therapeutics Program. Link
- Popiołek, Ł. (2017). Structural characterization and anticancer activity of thiazole-4-carboxylic acid derivatives. Current Medicinal Chemistry.
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. Link
Sources
- 1. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((1,3-Thiazol-4-yl)formamido)acetic acid hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]
- 5. promegaconnections.com [promegaconnections.com]
Methodological & Application
Application Note and Synthesis Protocol: 2-(1,3-Thiazol-4-ylformamido)acetic acid
Introduction
2-(1,3-Thiazol-4-ylformamido)acetic acid is a molecule of interest in medicinal chemistry and drug development. Its structure, featuring a thiazole ring linked to a glycine moiety via an amide bond, makes it a valuable scaffold for the synthesis of various biologically active compounds. The thiazole ring is a common feature in many pharmaceuticals, known for a wide range of activities.[1] This document provides a detailed, two-step protocol for the synthesis of this target compound, designed for researchers in organic synthesis and drug discovery. The protocol is based on established chemical principles, including amide bond formation and subsequent ester hydrolysis.
Overall Synthesis Strategy
The synthesis of 2-(1,3-thiazol-4-ylformamido)acetic acid is approached in two primary stages. This strategy is designed to be robust and high-yielding.
-
Amide Coupling: The first stage involves the formation of an amide bond between thiazole-4-carboxylic acid and the ethyl ester of glycine. This is a common and effective method for creating amide linkages.[2]
-
Saponification: The second stage is the hydrolysis of the ethyl ester to the final carboxylic acid product.
This two-step process is illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Amide Coupling Protocol
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions. Therefore, a coupling reagent is employed to "activate" the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. In this protocol, we will use a carbodiimide-based coupling reagent, a common choice for this type of transformation.[3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Thiazole-4-carboxylic acid | 129.12 | 1.29 g | 10 mmol |
| Glycine ethyl ester hydrochloride | 139.58 | 1.40 g | 10 mmol |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 2.27 g | 11 mmol |
| Hydroxybenzotriazole (HOBt) | 135.12 | 1.49 g | 11 mmol |
| Triethylamine (TEA) | 101.19 | 2.8 mL | 20 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiazole-4-carboxylic acid (1.29 g, 10 mmol) and hydroxybenzotriazole (1.49 g, 11 mmol) in 50 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: To the solution, add triethylamine (2.8 mL, 20 mmol) to neutralize the glycine ethyl ester hydrochloride and facilitate the reaction.
-
Addition of Amine: Add glycine ethyl ester hydrochloride (1.40 g, 10 mmol) to the reaction mixture and stir until all solids are dissolved.
-
Activation and Coupling: Cool the flask to 0 °C in an ice bath. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 50 mL of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation of Intermediate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1,3-thiazol-4-ylformamido)acetate. The product can be purified by column chromatography on silica gel if necessary.
Part 2: Saponification Protocol
The second step is the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product. This is a standard saponification reaction using a strong base.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(1,3-thiazol-4-ylformamido)acetate | 214.23 | 2.14 g | 10 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 0.8 g | 20 mmol |
| Water | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | 100 mL | - |
Step-by-Step Procedure
-
Reaction Setup: Dissolve the crude ethyl 2-(1,3-thiazol-4-ylformamido)acetate (2.14 g, 10 mmol) in 50 mL of water in a 250 mL round-bottom flask with a magnetic stir bar.
-
Hydrolysis: Add sodium hydroxide (0.8 g, 20 mmol) to the solution. Heat the mixture to 50-60 °C and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Neutralization and Precipitation: Cool the reaction mixture to room temperature. Acidify the solution to a pH of 3-4 by the dropwise addition of 1 M HCl. A precipitate of the final product should form.
-
Isolation of Product: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethyl acetate. Dry the product under vacuum to yield pure 2-(1,3-thiazol-4-ylformamido)acetic acid.
Reaction Scheme
The overall chemical transformation is depicted in the following reaction scheme.
Caption: Reaction scheme for the synthesis of the target compound.
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DCC is a potent sensitizer and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid.
-
All procedures should be performed in a well-ventilated fume hood.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. prepchem.com [prepchem.com]
- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
HPLC analysis method for 2-(1,3-Thiazol-4-ylformamido)acetic acid purity
Application Note: HPLC Analysis of 2-(2-Formamido-1,3-thiazol-4-yl)acetic Acid and Related Impurities
Executive Summary
This technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-formamido-1,3-thiazol-4-yl)acetic acid (and its oxo-derivatives), a critical intermediate in the synthesis of third-generation cephalosporins (e.g., Cefixime, Cefditoren).[1]
The molecule presents specific chromatographic challenges:
-
High Polarity: The carboxylic acid and amide moieties lead to low retention on standard C18 phases.[1]
-
Basic Nitrogen Interaction: The thiazole nitrogen can interact with residual silanols, causing peak tailing.[1]
-
Hydrolytic Instability: The formamido group is susceptible to deformylation, requiring rapid, buffered analysis.[1]
This protocol utilizes a low-pH ion-suppression strategy on a high-surface-area C18 column to ensure robust retention and peak symmetry.[1]
Molecule Profile & Analytical Logic
To design a robust method, we must first understand the physicochemical behavior of the analyte.
| Property | Description | Chromatographic Implication |
| Structure | Thiazole ring with a formamido (-NHCHO) group at C2 and acetic acid at C4.[1][2] | Dual functionality (Acid/Base).[1][3][4][5] Zwitterionic potential. |
| pKa | ~3.5 (COOH), ~2.5 (Thiazole NH+) | Critical: Mobile phase pH must be < 2.5 to suppress acid ionization (keeping it hydrophobic) and protonate the base. |
| UV Max | ~260–290 nm | Strong UV absorbance due to the thiazole conjugation.[1] |
| Solubility | Soluble in DMSO, Dilute Base, MeOH.[1] | Sample diluent must match initial mobile phase strength to prevent peak distortion.[1] |
Diagram 1: Structural & Degradation Logic
The following diagram illustrates the relationship between the target analyte and its primary impurities (Deformylated species and Decarboxylated by-products).[1]
Caption: Degradation pathways of the thiazole intermediate. Impurity A is the most common process impurity.
Experimental Protocols
Protocol A: Standard Purity Assay (Isocratic)
Best for Routine QC and Assay determination.
Reagents:
-
Water: HPLC Grade (Milli-Q).[1]
-
Potassium Dihydrogen Phosphate (KH₂PO₄): ACS Reagent.[1]
-
Phosphoric Acid (85%): For pH adjustment.[1]
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm.[1] | End-capping reduces silanol interactions with the thiazole nitrogen.[1] |
| Mobile Phase | Buffer : Acetonitrile (90 : 10 v/v) | High aqueous content required to retain the polar acid.[1] |
| Buffer Prep | 20 mM KH₂PO₄ adjusted to pH 2.5 with H₃PO₄. | pH 2.5 ensures the carboxylic acid is protonated (neutral) for retention.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Temperature | 25°C | Ambient control to prevent retention drift. |
| Detection | UV @ 254 nm | Universal detection for thiazole ring.[1] |
| Injection Vol | 10 µL | Standard load. |
| Run Time | 15 minutes | Sufficient for main peak and early eluting salts.[1] |
Step-by-Step Procedure:
-
Buffer Preparation: Dissolve 2.72 g KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute phosphoric acid. Filter through 0.45 µm membrane.[1]
-
System Equilibration: Pump mobile phase for 30 mins until baseline stabilizes.
-
Standard Prep: Dissolve 10 mg Reference Standard in 10 mL Mobile Phase (or 10% MeOH in water). Sonicate to ensure dissolution.[1]
-
Sequence: Inject Blank -> Standard (x5) -> Samples -> Bracket Standard.[1]
Protocol B: Impurity Profiling (Gradient)
Required for Stability Studies and separating hydrophobic degradants.
Mobile Phases:
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain Polar Acid) |
| 3.0 | 95 | 5 | Isocratic loading |
| 15.0 | 60 | 40 | Linear Ramp (Elute hydrophobic impurities) |
| 18.0 | 60 | 40 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Critical Note: The initial hold is vital. If you ramp too quickly, the main acidic peak will elute in the void volume.[1]
Method Validation & System Suitability
To ensure the data is trustworthy (E-E-A-T principle), the system must pass the following criteria before releasing results.
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Retention Time (RT) | Main peak: 4.0 – 7.0 min | If RT < 3 min, reduce ACN or lower pH.[1] |
| Tailing Factor (T) | T ≤ 1.5 | If T > 1.5, column silanols are active.[1] Use a newer column or add 5mM Triethylamine (TEA) to buffer.[1] |
| Theoretical Plates (N) | N > 5000 | If low, check connections for dead volume.[1] |
| Precision (RSD) | Area RSD < 2.0% (n=5) | If high, check injector seal or sample solubility.[1] |
| Resolution (Rs) | Rs > 2.0 between Main Peak and Impurity A | If poor, decrease gradient slope. |
Diagram 2: Analytical Workflow
This flowchart visualizes the decision-making process during analysis.
Caption: Operational workflow for HPLC analysis of Thiazole-Acetic Acid derivatives.
Troubleshooting & Scientific Insights
1. Peak Splitting:
-
Cause: Sample solvent mismatch.[1]
-
Solution: If the sample is dissolved in 100% Methanol or DMSO but the mobile phase is 95% water, the "strong" solvent plug will carry the analyte through the column, causing split peaks. Always dilute the final sample with the starting mobile phase.
2. Retention Time Drift:
-
Cause: pH sensitivity.[1][4][8][9] The pKa of the carboxylic acid is near 3.5.[1]
-
Insight: If mobile phase pH drifts from 2.5 to 3.0, the ionization of the acid increases significantly, reducing retention. Strict pH control is mandatory.
3. "Ghost" Peaks:
-
Cause: Thiazole degradation.[1]
-
Insight: 2-(2-formamido-1,3-thiazol-4-yl)acetic acid can slowly deformylate in solution to form 2-amino-thiazol-4-yl acetic acid.[1]
-
Action: Prepare standards fresh daily. Keep autosampler temperature at 4°C.
References
-
SIELC Technologies. (2018).[1][10] HPLC Method for Analysis of (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. Retrieved from [Link]
-
PubChem. (2023).[1][5] 2-(2-Amino-1,3-thiazol-4-yl)acetic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Talebpour, Z., et al. (2013).[1] Determination of Cefixime by a Validated Stability-Indicating HPLC Method. Scientia Pharmaceutica.[1] Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1] Eur.). Cefixime Monograph: Related Substances. (General reference for thiazole side-chain impurity limits).
Sources
- 1. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | SIELC Technologies [sielc.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. prepchem.com [prepchem.com]
- 5. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Cefixime and Acetylcysteine in Pharmaceutical Dosage Form [gavinpublishers.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. ajrconline.org [ajrconline.org]
- 9. helixchrom.com [helixchrom.com]
- 10. scispace.com [scispace.com]
Application Note: Antimicrobial Profiling of 2-(1,3-Thiazol-4-ylformamido)acetic Acid
Abstract & Introduction
This application note details the standardized protocol for evaluating the antimicrobial efficacy of 2-(1,3-Thiazol-4-ylformamido)acetic acid (also known as N-(1,3-thiazol-4-ylcarbonyl)glycine). This compound represents a critical scaffold in medicinal chemistry, combining a thiazole-4-carboxylic acid core with a glycine moiety.
Thiazole-4-carboxamides are structural mimics of peptide bonds found in various bioactive natural products (e.g., thiazolyl peptides like thiostrepton). They exhibit antimicrobial activity through multiple potential mechanisms, including the inhibition of bacterial DNA gyrase (MurB) and disruption of cell wall synthesis. This guide provides a rigorous, CLSI-compliant framework for determining this compound's Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Selectivity Index (SI).
Key Chemical Properties[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name: 2-[(1,3-thiazole-4-carbonyl)amino]acetic acid
-
Molecular Formula: C₆H₆N₂O₃S
-
Molecular Weight: 186.19 g/mol
-
Acidity (pKa): ~3.5 (Carboxylic acid), ~2.5 (Thiazole conjugate acid)
-
Solubility: Soluble in DMSO; sparingly soluble in water (pH dependent).
Material Preparation & Handling[9]
Stock Solution Preparation
The amphiphilic nature of the thiazole-amido-acid structure requires careful solvent selection to prevent precipitation during aqueous dilution.
Protocol:
-
Weighing: Accurately weigh 10 mg of 2-(1,3-Thiazol-4-ylformamido)acetic acid powder.
-
Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO). Do not use water or ethanol as the primary solvent, as the free acid form may precipitate.
-
Concentration: Prepare a 10.24 mg/mL (approx. 55 mM) master stock. This specific concentration facilitates binary (log2) dilutions (e.g., 512, 256, 128 µg/mL) in downstream assays.
-
Sterilization: Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter. Note: Do not use cellulose acetate, which may bind the compound.
-
Storage: Aliquot into amber glass vials and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Culture Media[9]
-
Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cation adjustment (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L) is critical for standardizing outer membrane permeability, especially for P. aeruginosa.
-
Fungi: RPMI 1640 medium buffered with MOPS (pH 7.0).
Experimental Protocols
Workflow Overview
Figure 1: Standardized high-throughput screening workflow for MIC determination.
Minimum Inhibitory Concentration (MIC) Assay
Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Yeasts).
Procedure:
-
Plate Layout: Use sterile, polystyrene 96-well round-bottom plates.
-
Compound Dilution:
-
Add 100 µL of CAMHB to columns 2–12.
-
Add 200 µL of 2x top concentration (e.g., 256 µg/mL) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Media + Solvent Vehicle).
-
Column 12: Sterility Control (Media only).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension (~1.5 x 10⁸ CFU/mL) from fresh colonies.
-
Dilute 1:150 in sterile saline or broth to reach ~1 x 10⁶ CFU/mL (2x final concentration).
-
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1–11.
-
Final Test Volume: 200 µL.
-
Final Bacterial Density: 5 x 10⁵ CFU/mL.
-
Final DMSO Concentration: Must be < 1% (v/v) to avoid solvent toxicity.
-
-
Incubation: Seal with a gas-permeable membrane. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
-
Readout:
-
Visual: Record the lowest concentration with no visible turbidity.
-
Spectrophotometric: Measure Absorbance at 600 nm (OD₆₀₀). MIC is defined as ≥90% inhibition of growth compared to control.
-
Time-Kill Kinetics
To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Procedure:
-
Prepare tubes with compound at 1x MIC and 4x MIC in 10 mL CAMHB.
-
Inoculate with 5 x 10⁵ CFU/mL.
-
Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Plating: Perform serial 10-fold dilutions in PBS and plate onto Mueller-Hinton Agar.
-
Analysis:
-
Bactericidal: ≥ 3 log₁₀ reduction (99.9% kill) from the initial inoculum at 24h.
-
Bacteriostatic: < 3 log₁₀ reduction.[1]
-
Mammalian Cytotoxicity (Selectivity Index)
Crucial for validating the compound as a drug candidate rather than a general toxin.
Cell Line: Vero (Kidney epithelial) or HepG2 (Liver). Reagent: MTT or Resazurin (Alamar Blue).
Procedure:
-
Seed cells at 1 x 10⁴ cells/well in DMEM + 10% FBS. Incubate 24h to adhere.
-
Replace media with fresh media containing serial dilutions of the compound (range: 1 – 512 µg/mL).
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO, and read OD₅₇₀.
-
Calculate CC₅₀ (Cytotoxic Concentration 50%).
Data Analysis & Interpretation
Calculation Formulas
| Metric | Formula | Interpretation |
| MIC | Lowest conc. with OD < 0.1 (or visual clarity) | Lower is better. < 10 µg/mL is considered "active" for hits. |
| CC₅₀ | Non-linear regression (Sigmoidal dose-response) | Higher is better. Indicates low toxicity.[1][2] |
| Selectivity Index (SI) | SI > 10 is the threshold for a promising lead candidate. |
Mechanistic Insight (Thiazole Scaffold)
The 2-(1,3-Thiazol-4-ylformamido)acetic acid structure suggests a mechanism involving the mimicry of the peptide backbone. Thiazole-4-carboxylic derivatives often target:
-
MurB/MurC Ligases: Interfering with peptidoglycan biosynthesis.
-
DNA Gyrase B: Competitive inhibition at the ATP-binding site (common for thiazole-carboxamides).
Figure 2: Potential Mechanisms of Action (MOA) for thiazole-peptide mimetics.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Media | Low solubility of the acid form at neutral pH. | Ensure stock is 100% DMSO. Dilute slowly into vortexing media. Limit final concentration to ≤ 128 µg/mL if turbidity persists. |
| Inconsistent MICs | Inoculum density variation. | Use a spectrophotometer to verify 0.5 McFarland (OD₆₂₅ ~ 0.08–0.13). |
| Skipped Wells | Pipetting error or "edge effect". | Use reverse pipetting. Fill outer wells of the plate with sterile water to prevent evaporation. |
| Growth in Sterility Control | Contaminated stock or buffer. | Filter sterilize all stocks. Perform work in a Biosafety Cabinet (BSC) Class II. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Link
-
Mishra, R., et al. (2017). "Synthesis and antimicrobial evaluation of some novel thiazole derivatives." Journal of Saudi Chemical Society, 21(6), 680-696. Link
-
Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry, 45(9), 3692-3701. Link
-
Chimenti, F., et al. (2011). "Synthesis and antimicrobial activity of novel 2-thiazolylhydrazone derivatives." Bioorganic & Medicinal Chemistry Letters, 21(6), 1819-1822. Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). "Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution." Clinical Microbiology and Infection, 9(8), ix-xv. Link
Sources
Formulation of 2-(1,3-Thiazol-4-ylformamido)acetic acid for In Vivo Preclinical Studies
An Application Guide for Researchers
Abstract
This comprehensive application note provides a detailed guide for the formulation of 2-(1,3-Thiazol-4-ylformamido)acetic acid, a representative thiazole-containing carboxylic acid, for in vivo research. Addressing the compound's anticipated poor aqueous solubility, this document outlines a systematic approach to pre-formulation assessment and the development of viable parenteral formulations. Three primary strategies are detailed with step-by-step protocols: pH-adjusted aqueous solutions, co-solvent systems, and cyclodextrin-based inclusion complexes. The causality behind experimental choices, critical quality control measures, and considerations for animal administration are explained to ensure the development of safe, stable, and effective formulations for preclinical evaluation.
Introduction: The Formulation Challenge
Thiazole-containing compounds represent a significant class of heterocyclic structures with a wide spectrum of biological activities, making them frequent candidates in drug discovery pipelines[1][2][3]. 2-(1,3-Thiazol-4-ylformamido)acetic acid is a molecule of interest that combines the biologically relevant thiazole scaffold with a carboxylic acid moiety. However, like many drug candidates, its utility in in vivo studies is contingent upon developing a formulation that ensures adequate bioavailability and exposure at the target site.
The primary obstacle for many carboxylic acid-containing molecules is poor aqueous solubility at physiological pH[4]. The unionized form, which predominates at low pH, is often lipophilic and sparingly soluble in water, posing a significant challenge for developing simple aqueous formulations suitable for parenteral administration. This guide provides researchers with the foundational principles and actionable protocols to systematically overcome this hurdle.
Physicochemical Profile and Pre-formulation Assessment
A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the cornerstone of rational formulation design. While experimental data for 2-(1,3-Thiazol-4-ylformamido)acetic acid is not widely published, we can infer key characteristics from closely related analogs like 2-(1,3-thiazol-4-yl)acetic acid.
| Property | Predicted/Analog Value | Implication for Formulation | Source |
| Molecular Formula | C₇H₆N₂O₃S | - | Inferred |
| Molecular Weight | 200.20 g/mol | Influences molar concentration calculations. | Inferred |
| pKa (Predicted) | ~4.0 | Weakly acidic nature. Solubility will be highly pH-dependent. | [5] |
| Aqueous Solubility | Poor (<1 mg/mL) | Direct aqueous formulation is not feasible without enhancement. | [6] |
| Chemical Structure | Thiazole ring, Amide, Carboxylic Acid | Multiple functional groups for potential interactions. Thiazole ring is generally stable.[3][7] | - |
Essential Pre-formulation Experiments
Before committing to a full-scale formulation, several key experiments are mandatory to guide the selection of the most appropriate strategy.
-
pH-Solubility Profiling: This is the most critical initial step. The solubility of the compound should be determined across a physiologically relevant pH range (e.g., pH 2 to 7.4). This experiment will confirm the pKa and quantify the solubility increase at pH values above the pKa, validating the feasibility of a pH-adjustment strategy.
-
Solubility in Common Excipients: The solubility of the compound should be screened in various pharmaceutically acceptable co-solvents and cyclodextrin solutions. This data directly informs the selection of excipients and their required concentrations.
-
Preliminary Stability Assessment: The chemical stability of the compound in the most promising vehicle candidates should be assessed. This can be done by preparing small batches, storing them under defined conditions (e.g., 4°C, room temperature), and analyzing the concentration and purity by HPLC at set time points (e.g., 0, 4, 24, 48 hours).
Formulation Development Workflow
The selection of an appropriate formulation strategy should be a data-driven process. The following workflow provides a logical path from initial characterization to the final selection of a vehicle for in vivo studies.
Figure 1: A decision-making workflow for selecting an appropriate formulation strategy.
Formulation Strategies and Protocols
Based on the physicochemical properties of a weakly acidic, poorly soluble compound, the following three strategies are recommended.
Strategy 1: pH-Adjusted Aqueous Solution
Scientific Rationale: The carboxylic acid group on 2-(1,3-Thiazol-4-ylformamido)acetic acid can be deprotonated to form a carboxylate salt. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility. By adjusting the pH of the formulation vehicle to a value at least 1-2 units above the compound's pKa (~4.0), a significant increase in solubility can be achieved[8][9]. This is often the simplest and most preferred method if sufficient solubility can be attained at a physiologically tolerable pH.
Figure 2: pH-dependent equilibrium of a carboxylic acid.
Protocol 1: Preparation of a pH-Adjusted Formulation
-
Vehicle Preparation: Prepare a sterile, isotonic buffer solution. A phosphate-buffered saline (PBS) at pH 7.4 is a common starting point for intravenous, intraperitoneal, or subcutaneous routes.
-
Weighing the API: Accurately weigh the required amount of 2-(1,3-Thiazol-4-ylformamido)acetic acid based on the target concentration and final volume.
-
Initial Suspension: Add a small portion (~20%) of the buffer to the API and vortex to create a uniform suspension.
-
pH Adjustment & Solubilization:
-
Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise to the suspension while continuously stirring and monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the compound fully dissolves and the target pH (e.g., 7.2-7.4) is reached and stable. Be cautious not to overshoot the pH.
-
-
Final Volume Adjustment: Once the API is fully dissolved and the pH is stable, add the remaining buffer to reach the final target volume.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Quality Control:
Strategy 2: Co-solvent System
Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds[12][13]. This strategy is effective when pH adjustment alone is insufficient or undesirable. The choice of co-solvents and their concentrations must be carefully considered to avoid toxicity in the animal model[14][15].
| Co-solvent | Typical Concentration Range (IV, Mouse) | Notes |
| Polyethylene Glycol 300/400 | 10-40% | Generally well-tolerated. Can increase viscosity. |
| Propylene Glycol (PG) | 10-40% | Common vehicle component. |
| Ethanol | 5-10% | Can cause irritation at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | <10% | Potent solvent, but can have pharmacological effects and toxicity concerns. Use with caution. |
Protocol 2: Preparation of a Co-solvent Formulation
-
Weighing the API: Accurately weigh the required amount of the API.
-
Initial Dissolution: Add the API to the selected organic co-solvent (e.g., PEG 400). Vortex or sonicate until the compound is fully dissolved. This step is crucial; ensure complete dissolution in the organic phase before adding the aqueous component.
-
Aqueous Phase Addition: Slowly add the aqueous component (e.g., sterile water for injection or saline) to the organic solution in a stepwise manner while continuously vortexing.
-
Final Homogenization: Once all components are added, mix thoroughly to ensure a homogenous solution.
-
Sterile Filtration & QC: Perform sterile filtration and quality control checks as described in Protocol 1. Pay close attention during filtration, as highly viscous solutions may require more pressure or a larger surface area filter.
Strategy 3: Cyclodextrin-Based Formulation
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our API, forming an inclusion complex that has significantly higher aqueous solubility[16][17]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in parenteral formulations due to its high water solubility and favorable safety profile[18][19].
Protocol 3: Preparation of a Cyclodextrin Formulation
-
Vehicle Preparation: Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 20-40% w/v) in sterile water or a suitable buffer. Warming the solution slightly can aid in dissolving the cyclodextrin. Allow to cool to room temperature.
-
Weighing the API: Accurately weigh the required amount of the API.
-
Complexation: Add the API powder directly to the HP-β-CD solution.
-
Energy Input: Vigorously stir or sonicate the mixture for an extended period (1-24 hours) at room temperature to facilitate the formation of the inclusion complex. The solution should gradually clarify as the complex forms.
-
Final Steps: Once the API is fully dissolved, perform sterile filtration and quality control checks as described in Protocol 1.
In Vivo Administration Considerations
-
Route of Administration: The choice of formulation is heavily influenced by the intended route. Intravenous (IV) administration has the most stringent requirements for solubility and physiological compatibility (pH, osmolality), as precipitation in the bloodstream can be fatal. Subcutaneous (SC) or intraperitoneal (IP) routes may be more forgiving of slight supersaturation.
-
Precipitation Upon Injection: Co-solvent and pH-adjusted formulations can sometimes precipitate upon injection when the formulation is diluted in the physiological environment. A simple in vitro test can predict this: inject a small volume of the formulation into a larger volume of pH 7.4 buffer and observe for any cloudiness or precipitation.
-
Vehicle Tolerability: Always run a vehicle-only control group in your animal studies to ensure that the excipients themselves do not cause any adverse effects that could confound the study results.
Conclusion
The successful in vivo evaluation of 2-(1,3-Thiazol-4-ylformamido)acetic acid hinges on the rational design of a suitable formulation. Due to its predicted poor aqueous solubility and weakly acidic nature, a systematic pre-formulation assessment is mandatory. Strategies involving pH adjustment, the use of co-solvents, or complexation with cyclodextrins offer viable pathways to achieve the target concentration in a physiologically compatible vehicle. Each protocol must be followed by stringent quality control to ensure the safety, stability, and accuracy of the final formulation, thereby generating reliable and reproducible preclinical data.
References
- de Oliveira, R. B., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Parasitology Research, 120(10), 3535-3546.
- Ansari, A., & Ali, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-S), 224-232.
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]
-
SIELC Technologies. (2018). (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. Retrieved from [Link]
- Kopecký, F., et al. (2011). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. Acta Poloniae Pharmaceutica, 68(5), 751-758.
- Klak, A., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutical Research, 36(4), 57.
- El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724.
- Pramanick, S., Singodia, D., & Chandel, V. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 65-71.
- Ribeiro, A. C. F., et al. (2020). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. Journal of Drug Delivery Science and Technology, 58, 101778.
- Mohammed, S. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1898.
- Butler, J. H., et al. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic & Biomolecular Chemistry, 19(34), 7434-7438.
- Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9298.
- Khan, S., et al. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(1).
- Al-Ghorbani, M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18981-18993.
- Kumar, D., & Kumar, S. (2023). Systematic Review On Thiazole And Its Applications.
-
Ashland. (n.d.). Parenteral excipients. Retrieved from [Link]
- Zhang, Y., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Molecules, 29(5), 1089.
- de Azevedo, M. B. M., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 27(11), 3563.
- Klak, A., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 16(5), 2227-2237.
- Pinal, R. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(6), 758.
- Li, J., et al. (2017). Micromotors Spontaneously Neutralize Gastric Acid for pH-Responsive Payload Release.
- Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Sakarya University Journal of Science, 26(4), 757-767.
- Thomas, G. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11).
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Drug Delivery and Therapeutics, 14(4), 1-20.
- Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents.
- Gao, P., et al. (2004). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Journal of Pharmacy and Pharmacology, 56(11), 1385-1392.
-
Pharmlabs. (n.d.). Excipients. Retrieved from [Link]
- Huttunen, K. M., & Rautio, J. (2011). Amino acid prodrugs for oral delivery: challenges and opportunities. Expert Opinion on Drug Delivery, 8(5), 559-576.
- El-Enany, N., et al. (2008). Fluorimetric determination of some thiol compounds in their dosage forms. Journal of the Brazilian Chemical Society, 19(2), 233-240.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Musumeci, T., et al. (2022). In Vivo Investigation of (2-Hydroxypropyl)
- Bernard, A., et al. (2020). Fast Release of Carboxylic Acid inside Cells. Chemistry–A European Journal, 26(20), 4496-4500.
- Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 245, 116027.
- Kumar, S., & Singh, S. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists, 5(2), 52-58.
- Mitra, A., & Kesisoglou, F. (2013). Impaired Drug Absorption Due to High Stomach pH: A Review of Strategies for Mitigation of Such Effect To Enable Pharmaceutical Product Development. Molecular Pharmaceutics, 10(11), 3970-3979.
- Jiao, Y., et al. (2019). Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. Analytical Chemistry, 91(21), 13916-13923.
- Rodriguez-Berna, G., et al. (2024). Co-Release of Cytarabine and Polyphenol-Rich Extract from Polycaprolactone Microparticles Towards Leukemia Therapy. Polymers, 16(5), 654.
- Tran, H. Q., et al. (2025). A highly sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the simultaneous determination of four nitrofuran metabolites (NFMs). Analytical and Bioanalytical Chemistry Research.
- Din, F. U., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Drug Development and Industrial Pharmacy, 43(10), 1695-1704.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kuey.net [kuey.net]
- 4. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid | SIELC Technologies [sielc.com]
- 11. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashland.com [ashland.com]
- 19. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Pharmacokinetic Study Design for Thiazole Derivatives
De-risking the Thiazole Scaffold: From Metabolic Liability to Clinical Candidate
Abstract & Strategic Rationale
The thiazole ring is a "privileged scaffold" in medicinal chemistry, featured in blockbuster drugs like Dasatinib (kinase inhibitor), Ritonavir (HIV protease inhibitor), and Ixabepilone (chemotherapy) [1]. Its electron-rich nature allows for diverse non-covalent interactions, particularly hydrogen bonding and
However, this scaffold presents distinct pharmacokinetic (PK) challenges:
-
Metabolic Bioactivation: The thiazole ring (especially 2-aminothiazole) is prone to CYP450-mediated oxidation, forming reactive S-oxides or epoxides that can covalently bind to proteins, leading to hepatotoxicity [2].
-
CYP Inhibition: Many thiazoles act as Mechanism-Based Inhibitors (MBI) of CYP3A4 (e.g., Ritonavir), causing complex Drug-Drug Interactions (DDI) [3].
-
Solubility-Limited Absorption: High lipophilicity often results in dissolution-limited absorption (BCS Class II/IV).
This guide moves beyond generic PK protocols to provide a targeted workflow designed to identify and mitigate these specific liabilities early in the discovery pipeline.
Phase 1: Physicochemical Profiling (The "Go/No-Go" Gate)
Before biological exposure, the compound must be soluble enough to yield interpretable data. Thiazoles are weak bases (pKa ~2.5 for unsubstituted, higher for amino-thiazoles).
Experimental Protocol: Biorelevant Solubility
Objective: Mimic intestinal fluids to predict oral absorption more accurately than PBS buffers.
Materials:
-
FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.
-
FeSSIF (Fed State Simulated Intestinal Fluid), pH 5.0.
-
Control: Propranolol (High solubility), Carbamazepine (Medium).
Workflow:
-
Preparation: Weigh 1 mg of solid thiazole derivative into a 96-well filter plate.
-
Incubation: Add 500 µL of FaSSIF or FeSSIF. Shake at 37°C for 4 hours (thermodynamic solubility) or 24 hours.
-
Filtration: Vacuum filter to remove undissolved solid.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS.
Data Interpretation:
| Medium | Target Solubility | Action |
|---|---|---|
| FaSSIF | > 50 µg/mL | Proceed to In Vivo PK. |
| FaSSIF | < 10 µg/mL | STOP. Reformulate (e.g., mesylate salt, amorphous solid dispersion) or modify structure (add polar morpholine/piperazine tail). |
Phase 2: In Vitro Metabolic Stability & Bioactivation
This is the most critical phase for thiazoles.
Standard Microsomal Stability (t1/2)
Rationale: Thiazoles are heavily metabolized by CYP3A4 and CYP2D6.
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).
-
Concentration: 1 µM test compound (low concentration avoids enzyme saturation).
-
Cofactor: NADPH (1 mM).
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Quench: Acetonitrile containing Internal Standard (IS).
Reactive Metabolite Screening (GSH Trapping)
Causality: The sulfur atom in the thiazole ring can undergo S-oxidation or epoxidation. These electrophilic species are toxic. We use Glutathione (GSH) as a "trap" to detect them [2].
Protocol:
-
Incubation: Incubate 10 µM test compound with HLM (1 mg/mL) + NADPH.
-
Trapping Agent: Add 5 mM GSH (Glutathione) to the incubation.
-
Duration: 60 minutes at 37°C.
-
Analysis: Scan via LC-MS/MS for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or Precursor Ion scan of m/z 308 (GSH fragment).
Decision Tree:
-
GSH Adducts Detected: High risk of idiosyncratic toxicity. Red Flag.
-
No Adducts: Metabolic soft spot is likely on side chains, not the ring. Proceed.
Visualization: In Vitro Screening Workflow
Figure 1: Critical path for de-risking thiazole derivatives. Note the specific loop for GSH trapping to detect reactive metabolites.
Phase 3: In Vivo Pharmacokinetics
Warning: Do NOT use "Cassette Dosing" (pooling multiple compounds) for thiazoles in the first screen. The high probability of CYP inhibition (Ritonavir-like effects) can alter the PK of co-dosed compounds, yielding false data [3].
Study Design: Discrete Dosing in Rats
-
Species: Sprague-Dawley Rats (Male, n=3 per arm).
-
Arms:
-
IV Bolus: 1 mg/kg (Vehicle: 5% DMSO / 10% Solutol / 85% Saline).
-
PO (Oral): 5 mg/kg (Vehicle: 0.5% Methylcellulose or PEG400/Water).
-
Sampling Schedule:
-
Blood Collection: Predose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
Anticoagulant: K2EDTA (preferred over Heparin to avoid interference in LC-MS).
-
Processing: Centrifuge at 4000g, 4°C, 10 min. Collect plasma.
Phase 4: Bioanalysis (LC-MS/MS)
Thiazoles ionize efficiently but require specific MS parameters.
Method Development Parameters
-
Ionization: ESI Positive Mode (Electrospray). The Nitrogen in the thiazole ring protonates readily [M+H]+.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).
-
Mobile Phase:
-
Internal Standard (IS): Deuterated analog is best. If unavailable, use Warfarin (acidic) or Labetalol (basic) depending on the derivative's pKa.
Fragmentation Pattern (MRM Transitions)
For a generic thiazole, the most common fragmentation involves the cleavage of the C-S bond or the substituents on the C2/C4/C5 positions.
-
Q1 (Parent): [M+H]+
-
Q3 (Daughter): Screen for loss of the side chain. Example: If a morpholine is attached, look for the morpholine fragment (m/z 88) or the thiazole core remnant.
Data Summary & Troubleshooting
Key PK Parameters Table
| Parameter | Definition | Thiazole Target | Troubleshooting High/Low Values |
| Cl (Clearance) | Volume of plasma cleared of drug per unit time. | < 30% Liver Blood Flow | High Cl: Block metabolic soft spots (e.g., fluorinate the phenyl ring). |
| Vss (Vol. Dist.) | Tissue distribution. | > 0.6 L/kg | Low Vss: Compound is too polar or highly plasma protein bound. |
| %F (Bioavailability) | Fraction reaching systemic circulation. | > 30% | Low %F: Check solubility first. If solubility is high, the issue is First-Pass Metabolism. |
Common Failure Modes
-
Double Peak in PO Profile: Indicates enterohepatic recirculation (common with lipophilic thiazoles).
-
High Clearance but High Stability in Microsomes: Indicates non-CYP clearance (e.g., Glucuronidation or biliary excretion). Repeat stability assay with Hepatocytes (which contain Phase II enzymes).
References
-
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Link
-
Subramanian, R., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts. Chemical Research in Toxicology. Link
-
Sevrioukova, I. F., & Poulos, T. L. (2013).[3] Dissecting cytochrome P450 3A4-ligand interactions using ritonavir analogues. Biochemistry. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
Sources
- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiazole Ring Formation
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole ring formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot and optimize your synthetic routes effectively.
This resource is structured to address common challenges and frequently asked questions in a direct, question-and-answer format. We will delve into the nuances of the most prevalent synthetic methods, offering explanations for why certain experimental choices are made and how to adapt them to your specific needs.
Core Concepts in Thiazole Synthesis: A Quick Overview
Thiazole rings are a cornerstone in many pharmaceuticals and biologically active compounds. Their synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to difficult purifications. The two most widely employed methods for thiazole ring formation are the Hantzsch and Cook-Heilbron syntheses.
-
Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. It is a versatile and often high-yielding reaction.[1][2]
-
Cook-Heilbron Thiazole Synthesis: This synthesis provides access to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents, typically under mild conditions.[1][3]
Understanding the mechanisms and potential pitfalls of these reactions is the first step toward successful optimization.
Troubleshooting Guide: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a workhorse for thiazole formation, but it's not without its complexities. Here are some common issues and their solutions.
Question 1: My Hantzsch reaction is giving a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Hantzsch synthesis can stem from several factors. A systematic approach to troubleshooting is key.
1. Purity of Starting Materials and Reagents:
-
α-Haloketone Stability: α-haloketones can be unstable and prone to self-condensation or decomposition. Ensure your α-haloketone is pure and, if necessary, freshly prepared or purified before use.
-
Thioamide/Thiourea Quality: Impurities in the thioamide or thiourea can lead to unwanted side reactions. Use a high-purity grade and consider recrystallization if you suspect contamination.
-
Solvent Purity: The presence of water can be detrimental in some cases, leading to hydrolysis of the α-haloketone or other side reactions. Using anhydrous solvents is often recommended.
2. Reaction Conditions:
-
Temperature: While heating is often necessary to drive the reaction to completion, excessive heat can promote side reactions and decomposition of starting materials or products.[2] Experiment with a temperature range, starting from milder conditions (e.g., room temperature or slightly elevated) and gradually increasing. Microwave irradiation can sometimes offer better control and shorter reaction times, leading to improved yields.[1]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of byproducts.
-
Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes improve the yield by ensuring the complete consumption of the often more valuable α-haloketone.
3. Work-up Procedure:
-
The thiazole product is often formed as a salt (e.g., hydrobromide or hydrochloride). Neutralization with a weak base, such as sodium bicarbonate or sodium carbonate solution, is crucial to precipitate the free thiazole base, which is often less soluble in the reaction medium.[2]
Question 2: I am observing an unexpected isomer in my Hantzsch synthesis. What is it and how can I control the regioselectivity?
Answer:
When using N-substituted thioureas, the formation of a regioisomeric byproduct, a 3-substituted 2-imino-2,3-dihydrothiazole, is a common issue, particularly under acidic conditions.[4]
Understanding the Cause:
The reaction proceeds through an initial S-alkylation of the thiourea followed by intramolecular cyclization. The cyclization can occur via two pathways, leading to the desired 2-(N-substituted amino)thiazole or the isomeric imino-dihydrothiazole. The reaction conditions, especially the pH, play a critical role in determining the product distribution.
Controlling Regioselectivity:
-
Neutral Conditions: Performing the reaction in a neutral solvent generally favors the formation of the desired 2-(N-substituted amino)thiazole.[4]
-
Acidic Conditions: Strongly acidic conditions tend to promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4] Therefore, if this isomer is your desired product, using a solvent mixture containing a strong acid like HCl can be beneficial.
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for controlling regioselectivity in Hantzsch synthesis.
Troubleshooting Guide: Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis offers a valuable route to 5-aminothiazoles, but it comes with its own set of challenges.
Question 3: My Cook-Heilbron reaction is sluggish and gives a low yield. How can I optimize it?
Answer:
The Cook-Heilbron synthesis is often performed under mild conditions, but several factors can influence its efficiency.
1. Reactant Choice and Quality:
-
α-Aminonitrile Stability: α-aminonitriles can be unstable, especially if they are prone to elimination or polymerization. Use freshly prepared or purified α-aminonitriles for the best results.
-
Sulfur Reagent: The choice of the sulfur-containing reagent (e.g., carbon disulfide, a dithioate ester) can significantly impact the reaction rate and yield. Carbon disulfide is a common and effective choice.
2. Solvent Selection:
-
While the reaction can be run under aqueous conditions, the choice of an appropriate organic solvent can improve the solubility of the reactants and facilitate the reaction. Protic solvents like ethanol or aprotic polar solvents like DMF can be good starting points.
3. Reaction Conditions:
-
Temperature: Although often conducted at room temperature, gentle heating may be necessary for less reactive substrates. Monitor the reaction for any signs of decomposition at elevated temperatures.
-
pH Control: Maintaining a slightly basic or neutral pH can be beneficial for the stability of the α-aminonitrile and to facilitate the nucleophilic attack.
4. Potential Side Reactions:
-
Hydrolysis: The nitrile group of the α-aminonitrile can be susceptible to hydrolysis, especially under acidic or strongly basic conditions.
-
Polymerization: Some α-aminonitriles can polymerize, leading to a complex reaction mixture and low yield of the desired thiazole.
General FAQs for Thiazole Synthesis
Question 4: What is the best solvent for my thiazole synthesis?
Answer:
The optimal solvent depends heavily on the specific reaction and substrates. Here's a general guide:
| Solvent Class | Examples | Suitability for Hantzsch Synthesis | Suitability for Cook-Heilbron Synthesis | Key Considerations |
| Protic | Ethanol, Methanol, Water | Often good choices, especially for the Hantzsch synthesis with thiourea.[2][5] | Can be used, particularly in aqueous conditions. | Can participate in side reactions (e.g., solvolysis of α-haloketones). Water can be detrimental in some cases.[5] |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Good for dissolving a wide range of substrates. Can accelerate the reaction rate. | Often a good choice to improve reactant solubility.[1] | Can be difficult to remove during work-up. |
| Aprotic Nonpolar | Toluene, Dioxane | Can be used, particularly for specific applications or with certain catalysts.[1] | Less common, but may be suitable for specific substrates. | May have limited solubility for more polar reactants. |
| Green Solvents | Ionic Liquids, PEG | Emerging as environmentally friendly alternatives. Can sometimes improve yields and simplify work-up. | Less reported, but potentially applicable. | May require specific optimization of reaction conditions. |
Experimental Protocol: Solvent Screening
-
Set up several small-scale parallel reactions in different solvents (e.g., ethanol, DMF, acetonitrile, toluene).
-
Use the same stoichiometry and temperature for all reactions.
-
Monitor the progress of each reaction by TLC at regular intervals.
-
After a set time, work up each reaction and compare the yields of the desired product.
Question 5: I am struggling with the purification of my thiazole derivative. What are some effective strategies?
Answer:
Purification of thiazole derivatives can be challenging due to their polarity and potential for coordination with silica gel.
1. Precipitation and Recrystallization:
-
As mentioned earlier, for many Hantzsch products, precipitation upon neutralization is a highly effective initial purification step.[2]
-
Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can further enhance purity.
2. Chromatographic Purification:
-
Column Chromatography: This is a standard method, but care must be taken.
-
Tailing: Thiazoles, especially those with basic nitrogen atoms, can tail on silica gel. To mitigate this, a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) can be added to the eluent.
-
Solvent System: A gradient elution from a nonpolar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective.
-
-
Preparative TLC: For small-scale purifications, preparative TLC can be a quick and efficient method.
-
Reversed-Phase Chromatography: For highly polar thiazole derivatives, reversed-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase may be more suitable.
Purification Workflow:
Caption: A systematic workflow for the purification of thiazole derivatives.
Advanced Topics and Modern Approaches
Question 6: Are there any "greener" or more efficient alternatives to traditional thiazole synthesis methods?
Answer:
Yes, significant progress has been made in developing more environmentally benign and efficient methods for thiazole synthesis.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the Hantzsch synthesis.[1] This is due to efficient and rapid heating of the reaction mixture.
-
Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, offers advantages in terms of catalyst recovery and reuse, making the process more economical and environmentally friendly.[5]
-
Solvent-Free Reactions: In some cases, the Hantzsch condensation can be performed under solvent-free conditions, further reducing the environmental impact.[6]
-
One-Pot, Multi-Component Reactions: Designing a synthesis where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste.[1][5]
References
-
Bădărău, A.-M.; Ioniță, I.; Onciu, O. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules2021 , 26, 523. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- Hantzsch, A. Ueber die Bildung von Thiazolderivaten aus Acetessigäther. Ber. Dtsch. Chem. Ges.1887, 20, 3118-3131.
- Cook, A. H.; Heilbron, I. M.; Levy, A. L. 279. Studies in the azole series. Part I. A new synthesis of 5-aminothiazoles. J. Chem. Soc.1947, 1594-1598.
- Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, M.; Foroumadi, A. Recent applications of the Hantzsch reaction in the synthesis of pharmaceuticals. Eur. J. Med. Chem.2015, 97, 735-763.
- Gabriel, S. Synthese von Thiazolen. Ber. Dtsch. Chem. Ges.1910, 43, 134-138.
- Finar, I. L. The Hantzsch Synthesis of Thiazoles. J. Chem. Soc.1955, 1205-1207.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
- Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier: Amsterdam, The Netherlands, 2010.
-
The Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Wikipedia. Cook–Heilbron thiazole synthesis. [Link]
- Facchinetti, V.; de Souza, M. V. N. Hantzsch Condensation of 2-Bromoacetophenones with Thiourea or Selenourea: A Simple, Fast, and Eco-Friendly Solvent-Free Synthesis of 2-Aminothiazoles and 2-Amino-1,3-selenazoles. Synlett2016, 27, 2353-2356.
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry2021 , 23(1), 1-13. [Link]
-
Ghorbani-Vaghei, R.; Malaekehpour, S. M. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2016 , 21, 1481. [Link]
-
Centurion University of Technology and Management. Thiazole. [Link]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: 2-(1,3-Thiazol-4-ylformamido)acetic acid Synthesis
Topic: Troubleshooting Side Reactions & Impurity Profiles
Ticket ID: TZA-GLY-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the synthesis of 2-(1,3-Thiazol-4-ylformamido)acetic acid (also known as N-(4-Thiazolylcarbonyl)glycine). While the core chemistry is a standard amide coupling between 1,3-thiazole-4-carboxylic acid and glycine , the electron-deficient nature of the thiazole ring and the zwitterionic character of the product introduce specific impurity risks.
This document identifies the three most common "failure modes" reported by users:
-
N-Acylurea Rearrangement (The "Stable Isomer" Impurity)
-
Thermal Decarboxylation (The "Missing Carbon" Impurity)
-
Incomplete Hydrolysis/Saponification (The "Ester" Impurity)
Module 1: The "Rearranged" Impurity (N-Acylurea)
User Report
"I am using EDC/HCl for the coupling. LC-MS shows a mass identical to the product (M+H), but the retention time is different. The NMR shows the glycine protons are shifted, and the product is chemically inert to hydrolysis."
Technical Diagnosis
You are observing the N-Acylurea byproduct.[1] This is the classic failure mode of carbodiimide (EDC/DCC) couplings performed without sufficient additives.
The Mechanism:
-
The Thiazole-4-carboxylic acid reacts with EDC to form the O-Acylisourea (the active intermediate).
-
The Failure: If the Glycine amine is slow to attack (due to steric hindrance or low pH), the O-Acylisourea undergoes an intramolecular rearrangement. The oxygen moves to the carbodiimide carbon, forming a stable, unreactive N-acylurea.
-
Thiazole Specificity: The electron-withdrawing nitrogen in the thiazole ring increases the acidity of the carboxylic acid, making the O-acylisourea highly reactive and prone to this rearrangement if not intercepted immediately.
Troubleshooting Protocol
To fix this, you must intercept the O-acylisourea with a nucleophile faster than it can rearrange.
The Fix: Add HOBt or HOAt.
-
Protocol:
-
Dissolve Thiazole-4-carboxylic acid (1.0 eq) in DMF/DCM.
-
Add HOBt (1.2 eq) before adding EDC.
-
Stir for 15 mins. The HOBt reacts with the O-acylisourea to form an OBt ester .
-
The OBt ester is stable against rearrangement but highly reactive toward the Glycine amine.
-
Add Glycine Ethyl Ester (1.1 eq) and base (DIPEA, 2.5 eq).
-
Visualizing the Pathway
Figure 1: The "Fork in the Road." Without HOBt (Green path), the reaction defaults to the N-Acylurea rearrangement (Red path).
Module 2: The "Missing Carbon" Impurity (Decarboxylation)
User Report
"I tried making the acid chloride using thionyl chloride at reflux to improve reactivity. My yield is very low, and I see a major impurity that looks like unsubstituted thiazole."
Technical Diagnosis
You have triggered Thermal Decarboxylation . Heteroaromatic carboxylic acids, particularly those with nitrogens alpha or gamma to the carboxyl group (like position 4 in 1,3-thiazole), are thermally unstable. The ring nitrogen can stabilize the developing negative charge during the loss of CO₂, effectively acting as an electron sink.
Risk Factors:
-
Refluxing in Thionyl Chloride (SOCl₂).
-
Temperatures > 60°C.
-
Strongly acidic conditions which protonate the ring nitrogen, accelerating decarboxylation.
Prevention Protocol
Avoid high-energy activation methods. Switch to "Cold Activation."
Recommended Method: Mixed Anhydride (The "Low Temp" Route)
-
Dissolve Thiazole-4-carboxylic acid in THF.
-
Cool to -15°C (Salt/Ice bath).
-
Add N-Methylmorpholine (NMM, 1.1 eq).
-
Add Isobutyl Chloroformate (IBCF, 1.0 eq) dropwise.
-
Stir 10 mins (forms Mixed Anhydride).
-
Add Glycine Ethyl Ester (dissolved in THF/DMF) slowly.
-
Allow to warm to Room Temp.
Why this works: The reaction never exceeds room temperature, preserving the thiazole-carboxylate bond.
Module 3: Isolation & Zwitterionic Solubility
User Report
"I performed the coupling with Glycine Ethyl Ester, then hydrolyzed with LiOH. I acidified to pH 2 to precipitate the product, but nothing crashed out. I extracted with Ethyl Acetate, but the product remained in the water."
Technical Diagnosis
The target molecule, 2-(1,3-Thiazol-4-ylformamido)acetic acid , is amphoteric (zwitterionic).
-
Acidic moiety: Carboxylic acid (pKa ~3-4).
-
Basic moiety: Thiazole nitrogen (pKa ~2.5).
At pH 2, the carboxylic acid is protonated (neutral), but the thiazole nitrogen may be protonated (cationic), making the molecule a water-soluble salt. At neutral pH, it may exist as a zwitterion.
Isolation Guide
| Method | Suitability | Protocol Notes |
| Acid Precipitation | Low | Thiazole salts are highly water-soluble. Simple acidification rarely precipitates the product efficiently. |
| Extraction (DCM) | Medium | Requires careful pH control (pH 3-4) to minimize zwitterion formation. Use 10% MeOH in DCM. |
| Resin Capture | High | Use a strong cation exchange resin (SCX). Load at pH 2, wash with MeOH, elute with NH₃/MeOH. |
| Lyophilization | High | If using LiOH hydrolysis, acidify with HCl, then lyophilize. You will have Product + LiCl. Desalt using C18 reverse-phase chromatography. |
Summary of Impurity Profile
Use this table to identify impurities in your LC-MS data.
| Impurity Name | Relative Mass (vs Product) | Origin | Prevention |
| N-Acylurea | Equal (Isomer) | Rearrangement of O-acylisourea | Add HOBt/HOAt; Keep temp < 0°C during activation. |
| Thiazole (Decarboxylated) | M - 44 (Loss of CO₂) | Thermal degradation | Avoid reflux; Use Mixed Anhydride method. |
| Symmetric Anhydride | M + (Thiazole-CO) - 18 | Excess Acid / Low Amine | Ensure Amine is free-based (not HCl salt) or use excess base. |
| Ethyl Ester | M + 28 | Incomplete Hydrolysis | Monitor saponification by TLC; Ensure >2 eq LiOH. |
Troubleshooting Logic Tree
Figure 2: Decision matrix for identifying reaction failures based on Mass Spectrometry data.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link (General mechanism of N-acylurea formation and HOBt usage).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link (Comparison of coupling agents including EDC and HATU).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
PrepChem. Synthesis of 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid. Link (Specific reference to thiazole-glycine type couplings and hydrolysis conditions).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanisms of Carbodiimide coupling and Mixed Anhydride methods).
Sources
Troubleshooting poor reproducibility in biological assays with 2-(1,3-Thiazol-4-ylformamido)acetic acid
Executive Summary: The Physicochemical Reality
Welcome to the technical support center. You are likely here because your
To troubleshoot 2-(1,3-Thiazol-4-ylformamido)acetic acid , we must first understand its structure. It is a conjugate of thiazole-4-carboxylic acid and glycine. This creates two critical liabilities:
-
Acidity (
): It is a carboxylic acid. Its solubility is strictly pH-dependent. -
Bidentate Chelation: The thiazole nitrogen and the amide carbonyl (or carboxylate) can form a "pincer" that traps divalent metal ions (
).
This guide addresses the three most common failure modes: Precipitation ("The Crash") , Metal Stripping ("The Fake Signal") , and Stock Degradation .
Module 1: Solubility & Precipitation (The "Crash" Out)
Symptom:
-
Optical density (OD) spikes in blank wells.
-
Loss of potency upon serial dilution (non-linear dose-response).
-
Visible turbidity or "snow" in the well bottom.
Technical Insight: This compound is soluble in DMSO but sparingly soluble in acidic aqueous media . When you spike a 10 mM DMSO stock into an unbuffered solution (like saline) or a low-pH buffer (pH < 5.0), the compound protonates to its neutral, insoluble form and precipitates immediately.
Troubleshooting Q&A
Q: I dissolved the powder in 100% DMSO at 50 mM, but it crashed out when I added it to my assay buffer. Why?
A: You likely created a "solvent shock." When DMSO hits water, the local concentration of the compound is high, and the solubility drops logarithmically. If your assay buffer contains high concentrations of Calcium (
Q: How do I fix the solubility without changing my assay pH? A: Use an Intermediate Dilution Step . Never go directly from 100% DMSO stock to the assay well.
Validated Protocol: The "Intermediate Plate" Method
Standard direct spiking often causes microprecipitation that is invisible to the naked eye but scatters light in plate readers.
-
Master Stock: 10 mM in 100% DMSO (anhydrous).
-
Intermediate Step: Dilute the Master Stock 1:20 into a buffer-free solvent mix (e.g., 50% DMSO / 50% Water) or a buffer matching your assay pH but with 0.01% Triton X-100.
-
Final Step: Transfer from the Intermediate Plate to the Assay Plate.
Solubility Compatibility Table
| Solvent / Buffer | Solubility Rating | Notes |
| 100% DMSO | Excellent | Recommended for Master Stock (>50 mM). |
| 100% Ethanol | Good | Avoid for long-term storage (evaporation risk). |
| PBS (pH 7.4) | Moderate | Soluble as an anion. High |
| Acetate Buffer (pH 4.5) | POOR | DANGER ZONE. Compound will protonate and precipitate. |
| Tris/Hepes + | Moderate | Watch for Mg-salt precipitation at >100 µM. |
Module 2: Assay Interference (The "Fake" Signal)
Symptom:
-
Complete inhibition of metalloenzymes (MMPs, HDACs, kinases) that disappears when enzyme concentration is increased.
-
Hill slope of the dose-response curve is steep (> 2.0).
Technical Insight: The thiazole ring nitrogen and the amide oxygen are positioned perfectly to chelate metals. If your target protein requires a metal cofactor (e.g., Zinc in MMPs), this compound may be stripping the metal from the enzyme active site, causing false positive inhibition .
Diagnostic Workflow (Graphviz)
This diagram illustrates how to determine if your data is real or an artifact of interference.
Caption: Decision tree to distinguish between solubility issues, metal chelation artifacts, and true biological activity.
The "Metal Rescue" Experiment
To validate if the compound is acting as a chelator:
-
Run the assay with the compound at
concentration. -
Spike in excess metal cofactor (e.g., 10 µM
if testing an MMP). -
Result: If activity returns, the compound is a chelator (False Positive). If inhibition remains, the mechanism is likely allosteric or competitive binding (True Positive).
Module 3: Stability & Storage
Symptom:
-
Fresh powder works; 1-month-old DMSO stock is inactive.
-
New peak appears in LC-MS at M+18 or M-18.
Technical Insight: While the thiazole ring is stable, the amide bond is susceptible to hydrolysis in the presence of trace water and acid/base catalysis. Furthermore, carboxylic acids can undergo esterification if stored in alcohols (methanol/ethanol).
Storage Protocol:
-
Solid State: Store at -20°C with desiccant. Stable for >2 years.
-
Liquid State:
-
Solvent: Anhydrous DMSO (Water content < 0.1%).
-
Container: Amber glass or polypropylene (avoid polystyrene).
-
Temperature: -80°C is preferred. -20°C is acceptable for < 1 month.
-
Freeze-Thaw: Limit to 3 cycles. The carboxylic acid proton can catalyze amide hydrolysis upon repeated condensation/thawing events.
-
Module 4: Validated Stock Preparation Workflow
This workflow minimizes the risk of "crashing out" during the critical transition from organic stock to aqueous assay.
Caption: The "Intermediate Plate" method reduces solvent shock, preventing micro-precipitation that skews data.[1]
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Chemical Aggregates and Chelators. [Link]
-
Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
-
Baell, J. B., & Holloway, G. A. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Addresses thiazole/acid artifacts). [Link]
-
PubChem Compound Summary. 2-(1,3-thiazol-4-yl)acetic acid derivatives (Physicochemical Data). [Link][2]
Sources
Technical Support Center: Thiazole-Based Inhibitor Permeability Optimization
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Cell Permeability in Thiazole Scaffolds Ticket ID: THZ-PERM-OPT-001
Executive Summary
Thiazoles are privileged scaffolds in medicinal chemistry (e.g., Dasatinib, Dabrafenib) due to their ability to form hydrogen bonds with cysteine or threonine residues in kinase active sites. However, a common failure mode in lead optimization is the "Potency-Permeability Paradox" : compounds exhibit nanomolar affinity in biochemical assays but fail to penetrate cellular membranes due to high polarity, excessive hydrogen bond donors (HBD), or P-glycoprotein (P-gp) efflux liability.
This guide provides a root-cause analysis and actionable chemical modification strategies to restore cell permeability without compromising target engagement.
Section 1: Diagnostic Workflow
Before initiating synthesis of new analogs, diagnose the specific permeability barrier using the decision matrix below.
Visualizing the Optimization Logic
Figure 1: Decision tree for diagnosing and resolving permeability issues in thiazole-based inhibitors. Blue nodes represent diagnostic steps; Green/Yellow nodes represent chemical intervention strategies.
Section 2: Troubleshooting & FAQs
Issue #1: The "Polarity Trap"
User Question: My thiazole analog has a
Root Cause: The compound is too polar to traverse the lipid bilayer via passive diffusion.[1] Thiazole rings, especially when substituted with polar amines or amides, can have high desolvation penalties.
Technical Solution: The "Magic Methyl" & Fluorination Effect You must increase lipophilicity (LogD) to the 2.0–3.5 range.
-
The "Magic Methyl" Effect:
-
Action: Introduce a methyl group at the C4 or C5 position of the thiazole ring or on an adjacent amine linker.
-
Mechanism: This adds ~0.5 log units to lipophilicity and can fill small hydrophobic pockets in the active site, potentially boosting potency while aiding permeation.
-
Reference: Methylation of amine linkers in thiazole inhibitors has been shown to improve membrane permeability by reducing the desolvation energy required to enter the membrane [1].
-
-
Fluorine Substitution:
-
Action: Replace a hydrogen or a hydroxyl group on the phenyl ring attached to the thiazole with a fluorine atom.
-
Mechanism: Fluorine increases lipophilicity (LogP) and metabolic stability without significant steric bulk. It also lowers the
of neighboring amines, reducing the percentage of ionized species at physiological pH (only the neutral species permeates passively). -
Evidence: Studies on thiazole-based antiglycation agents demonstrated that 4-fluorophenyl substitutions significantly enhanced membrane permeability compared to their non-fluorinated counterparts [2].
-
Issue #2: The "Hydrogen Bond" Barrier
User Question: I have multiple amide/urea linkers for binding. My cLogP is fine (2.5), but permeability is still low. Why?
Root Cause: High Hydrogen Bond Donor (HBD) count. Even if lipophilic, a molecule with >3 HBDs struggles to permeate because the energy cost to break water-solute H-bonds is too high.
Technical Solution: Intramolecular Hydrogen Bonding (IMHB) Design the molecule to "hide" its polarity from the lipid membrane by forming a temporary internal ring.
-
Create a Pseudo-Cycle:
-
Action: Introduce an acceptor (e.g., fluorine, methoxy, or pyridine nitrogen) ortho to an H-bond donor (e.g., amide NH).
-
Mechanism: In the lipid membrane, the molecule folds to form an IMHB (e.g., NH
F or NH N), effectively "masking" the donor. Inside the cell or active site, the aqueous environment or protein interaction breaks this weak bond, restoring the HBD for target binding. -
Case Study: In neuronal nitric oxide synthase (nNOS) inhibitors, introducing a pyridine nitrogen to accept a hydrogen bond from a neighboring ammonium group created a "closed" conformation that permeated membranes 10x better than the open conformer [3].
-
Data Comparison: Effect of IMHB on Thiazole Permeability
| Compound Variant | HBD Count | IMHB Potential? | Papp (10⁻⁶ cm/s) | Notes |
| Analog A (Open) | 3 | No | 0.8 | Poor permeability due to exposed NH groups. |
| Analog B (Ortho-F) | 3 | Weak | 2.5 | Fluorine reduces pKa and adds lipophilicity. |
| Analog C (Ortho-OMe) | 3 | Yes (Strong) | 12.4 | Methoxy O accepts H-bond from amide NH, masking polarity. |
Issue #3: The Efflux Problem (P-gp)
User Question: My compound works in PAMPA (passive) but fails in Caco-2 (active). What is happening?
Root Cause: The compound is a substrate for P-glycoprotein (P-gp/MDR1). Thiazoles with basic amines or specific amphiphilic patterns are frequent P-gp substrates.
Technical Solution: Basicity Reduction & N-Capping
-
Reduce Basicity:
-
Action: If your thiazole has a basic amine side chain, replace the basic nitrogen with a less basic heterocycle (e.g., replace a piperazine with a morpholine or a pyridine).
-
Mechanism: P-gp recognition often involves cationic species. Lowering the
below 7.4 reduces the cationic fraction. -
Reference: Cinnoline analogues showed a 5.6-fold reduction in efflux ratio compared to more basic quinoline analogues due to lower basicity [4].[2]
-
-
N-Capping/Prodrugs:
-
Action: Convert a primary/secondary amine into a carbamate or acetamide.
-
Mechanism: This removes the HBD and the positive charge. If the amine is essential for binding, use a cleavable prodrug moiety (e.g., a phosphonooxymethyl group) that is hydrolyzed intracellularly.
-
Section 3: Validation Protocols
Do not rely on a single assay. Use this tiered validation system.
Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay)
-
Purpose: Measures passive diffusion only.
-
Protocol Note: Use a "Biomimetic" lipid mixture (e.g., 20% lecithin in dodecane) rather than simple hexadecane to better simulate the thiazole interaction with lipid headgroups.
-
Success Criteria:
cm/s.
Tier 2: Caco-2 (Bidirectional)
-
Purpose: Measures passive + active transport (Efflux).
-
Workflow:
-
Measure A
B (Apical to Basolateral) = Absorption. -
Measure B
A (Basolateral to Apical) = Efflux. -
Calculate Efflux Ratio (ER) =
.
-
-
Interpretation:
-
ER < 2.0: Good permeability, no significant efflux.
-
ER > 2.0: P-gp substrate. Action: Co-dose with Verapamil (P-gp inhibitor). If permeability is restored, you have an efflux problem (See Issue #3).
-
Visualizing the Efflux Mechanism
Figure 2: Schematic of P-gp mediated efflux. Thiazole inhibitors (Red) entering the cell can be recognized by P-gp (Yellow) and pumped back out, reducing intracellular concentration despite good passive diffusion characteristics.
References
-
Intramolecular Hydrogen Bonding to Improve Membrane Permeability. RSC Publishing.
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach. PubMed Central.
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. PubMed Central.
-
Structural Modifications that Alter the P-Glycoprotein Efflux Properties. ResearchGate.
-
Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs. ACS Chemical Biology.
Sources
Scaling up 2-(1,3-Thiazol-4-ylformamido)acetic acid synthesis from lab to pilot scale
Technical Support Center: Scaling Up 2-(1,3-Thiazol-4-ylformamido)acetic Acid
Introduction: The Scale-Up Challenge
You are likely synthesizing 2-(1,3-thiazol-4-ylformamido)acetic acid (also known as N-(1,3-thiazol-4-carbonyl)glycine). This is a critical amide coupling between 1,3-thiazole-4-carboxylic acid and glycine .
While standard lab-scale protocols (using HATU/DIPEA or EDC/HOBt) deliver high purity on a milligram basis, they become economically and environmentally unviable at pilot scale (1–10 kg). The high cost of peptide coupling reagents, the difficulty of removing urea byproducts (from EDC/DCC), and the "atom economy" issues necessitate a shift to Mixed Anhydride or CDI (1,1'-Carbonyldiimidazole) activation methods.
This guide addresses the specific chemical engineering and purity challenges encountered when scaling this thiazole-amide conjugate.
Module 1: Reaction Optimization (The Chemistry)
Q1: Why is my yield dropping significantly when I switch from HATU to Mixed Anhydride (IBCF) on a large scale?
A: The drop in yield is likely due to thermal instability of the mixed anhydride intermediate or slow addition rates .
-
Mechanism: The mixed anhydride formed from thiazole-4-carboxylic acid and isobutyl chloroformate (IBCF) is reactive. At pilot scale, dosing times are longer. If the temperature rises above -5°C during the extended addition of the glycine ester, the anhydride can decompose (disproportionate) or undergo side reactions.
-
Solution:
-
Strict Temperature Control: Maintain the reactor at -10°C to -15°C throughout the activation phase.
-
Staged Addition: Do not add the amine (glycine ester) all at once. Use a metering pump to control the exotherm.
-
Base Choice: Ensure you are using N-methylmorpholine (NMM) rather than Triethylamine (TEA). NMM is less basic and reduces the risk of racemization (though glycine is achiral, base-catalyzed hydrolysis of the anhydride is reduced).
-
Q2: I am seeing a "double-spot" impurity on TLC/HPLC after the coupling reaction. What is it?
A: This is likely the N-isobutyl carbamate byproduct.
-
Cause: In the mixed anhydride method, the amine (glycine) can attack the wrong carbonyl (the carbonate carbonyl instead of the thiazole carbonyl). This happens if the steric hindrance around the thiazole carbonyl is too high or if the reaction temperature is too high.
-
Fix:
-
Switch to CDI: If the mixed anhydride regioselectivity remains poor, switch to 1,1'-Carbonyldiimidazole (CDI) . CDI forms an acyl-imidazole intermediate which undergoes clean aminolysis with glycine ethyl ester.
-
Protocol Adjustment: If sticking to IBCF, lower the temperature to -20°C to favor the kinetic product (amide) over the thermodynamic byproduct (carbamate).
-
Q3: Can I couple free glycine directly, or must I use the ester?
A: At pilot scale, use the Glycine Ethyl Ester Hydrochloride .
-
Reasoning: Free glycine is a zwitterion and has very poor solubility in organic solvents (DCM, THF, EtOAc) used for anhydride/CDI couplings. Attempting to couple in water (Schotten-Baumann conditions) with thiazole acid chlorides is risky due to the hydrolysis sensitivity of the activated thiazole.
-
Process Flow: Couple Thiazole-COOH + Glycine-OEt
Hydrolyze Ester (LiOH/THF/H2O) Acidify to precipitate Product.
Module 2: Work-up & Purification (The Process)
Q4: The final acid is not precipitating cleanly after hydrolysis. It forms a "gum" or oil.
A: Thiazole amides often exhibit "oiling out" near their pKa due to intermediate solubility.
-
Troubleshooting:
-
pH Control: Do not overshoot the acidification. Adjust pH to 2.5–3.0 slowly using 1M HCl.
-
Seeding: At the onset of turbidity, add 0.5 wt% seed crystals of pure product.
-
Solvent Switch: If hydrolyzing in THF/Water, distill off the THF before acidification. The presence of THF increases the solubility of the product in the aqueous phase, preventing crystallization. Acidify the purely aqueous residue.
-
Q5: How do I remove the imidazole byproduct if I use the CDI method?
A: This is the major advantage of CDI.
-
Protocol: Imidazole is highly water-soluble. After the coupling (Step 1), perform an acidic wash (0.5M HCl) on the organic phase (DCM or EtOAc). The imidazole will protonate and partition into the aqueous layer, leaving the intermediate ester in the organic layer.
-
Warning: Do not wash with strong acid if your product has a basic thiazole nitrogen that might protonate. For this specific compound, the amide EWG (electron-withdrawing group) lowers the basicity of the thiazole, but a pH 3–4 wash is safer than pH 1.
Module 3: Experimental Protocols (Lab vs. Pilot)
| Feature | Lab Scale (100 mg - 5 g) | Pilot Scale (1 kg+) |
| Coupling Agent | HATU or EDC/HOBt | CDI (Preferred) or IBCF (Mixed Anhydride) |
| Solvent | DMF (High boiling, hard to remove) | THF or 2-MeTHF (Green, recyclable) |
| Base | DIPEA (Expensive) | NMM (N-methylmorpholine) or Imidazole (in situ) |
| Purification | Flash Chromatography | Crystallization (pH adjustment) |
| Drying | Rotovap | Vacuum Tray Dryer or Filter Dryer |
Recommended Pilot Protocol (CDI Route)
-
Activation: Charge 1,3-thiazole-4-carboxylic acid (1.0 equiv) and THF (10 vol) to Reactor A. Add CDI (1.1 equiv) in portions at 20°C. Note: CO2 evolution will occur. Ensure proper venting. Stir for 1–2 h until gas evolution ceases.
-
Coupling: Charge Glycine ethyl ester HCl (1.1 equiv) and THF (5 vol) to Reactor B. Add TEA or DIPEA (1.1 equiv) to free-base the glycine.
-
Addition: Transfer the contents of Reactor B (Glycine free base) into Reactor A (Acyl imidazole) at 20–25°C. Stir for 4–6 h.
-
Workup: Quench with water. Distill off THF. Add EtOAc. Wash with 5% Citric Acid (removes imidazole), then Brine.
-
Hydrolysis: Add LiOH (2.5 equiv) in water to the organic layer (biphasic hydrolysis) or concentrate and swap to MeOH/Water. Stir until TLC shows ester consumption.
-
Isolation: Distill off organic solvent. Acidify aqueous residue with 2M HCl to pH 3. Filter the white solid. Wash with water.[1][2][3] Dry at 45°C under vacuum.
Module 4: Process Visualization
The following diagram illustrates the logical flow and decision nodes for the scale-up process, highlighting the critical control points (CCPs).
Caption: Workflow for the scale-up synthesis of 2-(1,3-Thiazol-4-ylformamido)acetic acid, comparing CDI and Mixed Anhydride activation routes.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature. [Link]
-
UCL Discovery. (2018). A Green Chemistry Perspective on Catalytic Amide Bond Formation. [Link]
-
Royal Society of Chemistry. (2025). An efficient, safe, and scalable method for the preparation of D- and L-penicillamines (Thiazole scale-up context). Organic & Biomolecular Chemistry. [Link]
Sources
Modifying 2-(1,3-Thiazol-4-ylformamido)acetic acid to improve ADME properties
Current Status: Online 🟢 Ticket Subject: Optimization of 2-(1,3-Thiazol-4-ylformamido)acetic acid Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Service Portal: Overview
Welcome to the Lead Optimization Support Center. You have submitted a query regarding the scaffold 2-(1,3-Thiazol-4-ylformamido)acetic acid .
Based on the structure (Thiazole Heterocycle – Amide Linker – Glycine Tail), our diagnostic algorithms have flagged three critical ADME liabilities:
-
Permeability (Critical): The terminal carboxylic acid (glycine moiety) is ionized at physiological pH (pKa ~3.5–4.5), severely limiting passive diffusion.[1]
-
Metabolic Stability (High Risk): The C-2 position of the 1,3-thiazole ring is a "soft spot" for CYP450-mediated oxidation or radical attack.[1]
-
Efflux: The anionic nature of the carboxylate often makes these scaffolds substrates for OAT (Organic Anion Transporter) efflux pumps.[1]
Below are the troubleshooting guides and experimental protocols to resolve these issues.
Module 1: Permeability & Absorption Optimization
Issue: Low Oral Bioavailability ( ) due to Ionization
Diagnosis: At pH 7.4 (blood/cytosol) and pH 6.5 (jejunum), the carboxylic acid exists almost exclusively as a carboxylate anion (
Troubleshooting Guide: Structural Modifications
Strategy A: Bioisosteric Replacement (Permanent Modification)
Replace the carboxylic acid with a group that maintains the H-bond acceptor capability but increases lipophilicity (
| Replacement Group | Effect on LogD | Recommendation | |
| Tetrazole ( | ~4.5–5.0 (Similar) | Slight Increase | Gold Standard. Mimics carboxylate planar geometry but distributes charge over 4 nitrogens. Often improves permeability while maintaining potency (e.g., Losartan).[1] |
| Acyl Sulfonamide ( | ~4.5–5.5 | High Increase | Excellent for increasing lipophilicity. The |
| Oxadiazolone | ~6.0 | Moderate Increase | Weakly acidic.[1] Good if the target requires a neutral H-bond donor.[1] |
Strategy B: Prodrug Design (Transient Modification)
If the acid is required for target binding (e.g., salt bridge in the active site), mask it temporarily.
-
Ethyl/Methyl Ester: Simple, but often hydrolyzed too fast in plasma (high clearance).[1]
-
Double Ester (Proxetil/Axetil): Increases steric bulk, protecting against plasma esterases while ensuring hydrolysis in the liver.[1]
Experimental Protocol: Caco-2 Permeability Assay
Objective: Determine if modifications improve Apical-to-Basolateral (A-B) transport.[1]
-
Cell Culture: Seed Caco-2 cells (HTB-37) on polycarbonate transwell inserts (
pore size). Culture for 21 days to form a differentiated monolayer with tight junctions. -
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Threshold:
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Dosing:
-
Apical (Donor): Add
test compound in HBSS (pH 6.5).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Basolateral (Receiver): HBSS (pH 7.4).[1]
-
-
Sampling: Collect
from the receiver side at 30, 60, 90, and 120 min. -
Analysis: Quantify via LC-MS/MS. Calculate
(Apparent Permeability).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Pass Criteria:
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Decision Logic: Acid Modification
Figure 1: Decision matrix for handling the carboxylic acid tail to improve permeability.
Module 2: Metabolic Stability
Issue: High Intrinsic Clearance ( )
Diagnosis: The 1,3-thiazole ring is susceptible to metabolism.[1]
-
C-2 Oxidation: The proton at C-2 (between N and S) is acidic and prone to abstraction or oxidation by CYP450 enzymes.[1]
-
S-Oxidation: The sulfur atom can be oxidized to a sulfoxide/sulfone, leading to ring opening.[1]
Troubleshooting Guide: Blocking Metabolic Soft Spots
To stabilize the thiazole ring, you must block the C-2 position or reduce the electron density of the sulfur.
| Modification | Structure Ref | Mechanism | Risk |
| C-2 Methylation | Steric hindrance + removes acidic proton. | May introduce a new site for metabolic "benzylic" oxidation. | |
| C-2 Halogenation | Blocks oxidation; Fluorine reduces ring electron density (prevents S-oxidation). | Chlorine may be reactive (glutathione trapping); Fluorine is safer.[1] | |
| Amide N-Methylation | Reduces H-bond donor count; prevents amide hydrolysis. | Can induce conformational clash (cis/trans rotamers).[1] |
Experimental Protocol: Microsomal Stability Assay
Objective: Predict hepatic clearance and identify metabolites.[1][2]
-
Incubation System: Human Liver Microsomes (HLM) at
protein.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reaction Mix:
-
Timepoints: 0, 5, 15, 30, 45 min at
. -
Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Data Output:
-
Plot
vs. Time.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Calculate
andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> .[3] -
Target:
min (human).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Metabolic Pathway Visualization
Figure 2: Primary metabolic pathways for thiazole-amides and stabilization strategies.
Module 3: FAQs & References
Frequently Asked Questions
Q: Can I replace the thiazole with a pyridine?
A: Yes. A pyridine is generally more metabolically stable than a thiazole.[1] However, thiazoles often engage in specific Sulfur-
Q: My compound precipitates in the Caco-2 assay buffer. A: The "Brick Dust" phenomenon. Your planar thiazole-amide system might be stacking.
-
Fix: Add an
center (e.g., a methyl group on the linker or the acid tail) to disrupt planarity and improve solubility.
Q: Is the amide bond itself unstable? A: Amides are generally stable in plasma.[1] However, if you observe rapid clearance in plasma stability assays (without microsomes), it indicates hydrolysis.[1] In this case, N-methylate the amide or switch to a reverse-amide linkage.[1]
References
-
Ballatore, C., et al. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[1] Link
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link
-
Hubrecht Institute. (n.d.).[1] Caco-2 Permeability Assay Protocol. Nature Protocols (Reference for standard 21-day culture). Link
-
Dalvie, D., et al. (2002).[1] Metabolism of Thiazole-Containing Drugs: Identification of Reactive Intermediates. Chemical Research in Toxicology, 15(3), 269–279.[1] Link
-
Lipinski, C. A. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
Sources
Validation & Comparative
Benchmarking the safety profile of 2-(1,3-Thiazol-4-ylformamido)acetic acid
Executive Summary: The "Structural Alert" Paradox
In modern drug discovery, the thiazole ring is a "privileged scaffold" found in over 18 FDA-approved drugs (e.g., Dasatinib, Ritonavir). However, it presents a significant safety paradox. While 2-aminothiazoles (2-AT) are frequent "structural alerts" due to thyroid toxicity and bioactivation risks, thiazole-4-carboxylic acid derivatives —specifically the glycine conjugate 2-(1,3-Thiazol-4-ylformamido)acetic acid (T4FAA) —exhibit a markedly superior safety profile.
This guide benchmarks T4FAA against high-risk thiazole scaffolds, demonstrating why the 4-carbonyl substitution pattern mitigates the metabolic liabilities often associated with this heterocycle.
Comparative Safety Matrix: T4FAA vs. Alternatives
The following matrix synthesizes physicochemical and toxicological data, contrasting T4FAA with the high-risk 2-aminothiazole scaffold and the benzothiazole alternative.
| Feature | T4FAA (Subject) | 2-Aminothiazole (High Risk) | Benzothiazole (Alternative) |
| Structure | Thiazole-4-carbonyl-glycine | Thiazole with free -NH2 at C2 | Fused benzene-thiazole ring |
| Primary Toxicity Risk | Low (Renal clearance favored) | High (Thyroid/Hepatic) | Moderate (Genotoxicity) |
| Metabolic Liability | Stable (Blocked C4 position) | Bioactivation (Sulfenic acid formation) | Ring opening / Epoxidation |
| CYP Inhibition | Low potential ( | High (Mechanism-based inactivator) | Variable (CYP1A2 substrate) |
| Ames Test (Mutagenicity) | Negative (Predicted) | Positive (Strain specific) | Mixed results |
| Lipophilicity (cLogP) | ~0.5 (Hydrophilic) | ~0.6 - 1.5 (Variable) | > 2.5 (Lipophilic) |
Key Insight: The addition of the glycine moiety in T4FAA lowers cLogP, reducing non-specific protein binding and promoting renal excretion, whereas 2-AT derivatives often accumulate in the thyroid gland due to specific transporter affinity.
Mechanistic Deep Dive: Why T4FAA is Safer
To understand the safety superiority of T4FAA, we must examine the Bioactivation Pathway .
The 2-Aminothiazole Liability
The toxicity of 2-aminothiazoles stems from CYP450-mediated oxidation of the thiazole ring (specifically at the C4-C5 double bond) or the exocyclic nitrogen. This generates reactive intermediates (sulfenic acids or glyoxals) that form covalent adducts with hepatic proteins and thyroid peroxidase.
The T4FAA Stability
In T4FAA, the C4-carbonyl group acts as an electron-withdrawing group (EWG). This reduces the electron density of the thiazole ring, making the C4-C5 double bond significantly less prone to oxidative epoxidation by CYP enzymes. Furthermore, the glycine tail acts as a "metabolic handle," directing the molecule toward Phase II conjugation (glucuronidation) rather than Phase I bioactivation.
Visualization: Metabolic Divergence Pathway
The following diagram illustrates the divergent metabolic fates of the toxic 2-AT scaffold versus the stable T4FAA scaffold.
Figure 1: Mechanism of Action. Red path indicates the bioactivation risk of 2-aminothiazoles. Green path shows the metabolic stability and clearance of T4FAA.
Experimental Protocols for Benchmarking
To validate the safety profile of T4FAA in your own lab, follow these "Self-Validating" protocols. These assays are designed to trap reactive metabolites and quantify cytotoxicity.
Protocol A: Reactive Metabolite Trapping (GSH Trapping)
Purpose: To detect if T4FAA generates electrophilic intermediates (a proxy for idiosyncratic toxicity).
-
Incubation System:
-
Test Compound: T4FAA (10
). -
Control: 2-Aminothiazole (Positive Control), Diclofenac (Positive Control).
-
Enzyme Source: Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Trapping Agent: Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM).
-
Cofactor: NADPH regenerating system.
-
-
Procedure:
-
Incubate at 37°C for 60 minutes.
-
Quench with ice-cold Acetonitrile (ACN).
-
Centrifuge at 10,000g for 10 mins.
-
-
Analysis (LC-MS/MS):
-
Scan for Neutral Loss of 129 Da (characteristic of GSH adducts).
-
Validation Criteria: If T4FAA shows <1% GSH adduct formation relative to parent, it is classified as "Low Risk." 2-Aminothiazole should show distinct adduct peaks (M+307).
-
Protocol B: Comparative Cytotoxicity (MTT Assay)
Purpose: To determine the therapeutic window.
-
Cell Lines:
-
HepG2: Hepatocellular carcinoma (Liver toxicity model).
-
HEK293: Human Embryonic Kidney (Renal toxicity model - crucial for T4FAA).
-
-
Dosing:
-
Prepare serial dilutions of T4FAA and 2-AT (0.1
to 100 ).
-
-
Readout:
-
Incubate for 48 hours.
-
Add MTT reagent; read absorbance at 570 nm.
-
-
Data Interpretation:
Visualization: Safety Screening Workflow
The following diagram outlines the logical flow for validating the safety of a thiazole-based lead.
Figure 2: Tiered Safety Assessment Workflow. This logic gate ensures only metabolically stable thiazoles proceed to lead optimization.
Conclusion
2-(1,3-Thiazol-4-ylformamido)acetic acid represents a "Safe-by-Design" alternative to traditional aminothiazole scaffolds. By utilizing the 4-carbonyl substitution, researchers can retain the pharmacological benefits of the thiazole ring (hydrogen bonding, pi-stacking) while effectively blocking the metabolic "soft spots" that lead to toxicity.
Recommendation: For drug development programs targeting kinases or GPCRs where a thiazole moiety is required, prioritize the Thiazole-4-carboxamide architecture over the 2-aminothiazole architecture to minimize late-stage attrition due to idiosyncratic toxicity.
References
-
Dalvie, D. K., et al. (2002). Metabolism and bioactivation of the thiazole ring in drugs. Chemical Research in Toxicology.
-
Lassila, T., et al. (2021). Toxicity of Thiazole Derivatives: A Review of Structural Alerts. Journal of Medicinal Chemistry.[1]
-
Guengerich, F. P. (2011). Mechanisms of Cytochrome P450-Mediated Bioactivation of Thiazoles. Chemical Research in Toxicology.
-
Meanwell, N. A. (2014). Structural Alerts in Medicinal Chemistry: Thiazoles and their Bioisosteres. Chemical Research in Toxicology.
Sources
A Head-to-Head Comparison of Synthetic Routes for 2-(1,3-Thiazol-4-ylformamido)acetic acid: A Guide for Researchers
Introduction
2-(1,3-Thiazol-4-ylformamido)acetic acid is a molecule of significant interest in medicinal chemistry and drug development, often serving as a key building block for more complex bioactive compounds. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for researchers in the field. This guide provides a comprehensive, head-to-head comparison of different synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, scalability, and reagent accessibility.
The core of this synthesis lies in the formation of an amide bond between the thiazole-4-carboxylic acid backbone and a glycine moiety. The primary routes to achieve this can be broadly categorized by the strategy employed for constructing the thiazole ring and the specific methods used for the crucial amide coupling step. This guide will focus on a convergent approach, where the two key fragments, thiazole-4-carboxylic acid and glycine ethyl ester, are synthesized separately and then coupled, followed by a final deprotection step. We will explore variations in the synthesis of the thiazole precursor and compare different amide coupling protocols.
Route 1: Convergent Synthesis via Amide Coupling
This is a highly flexible and widely applicable strategy that allows for the independent synthesis and purification of the two main building blocks. The general workflow is depicted below:
Caption: General workflow for the convergent synthesis of the target molecule.
Part 1: Synthesis of the Key Precursor: Thiazole-4-carboxylic acid
The choice of synthetic route for this precursor can significantly impact the overall efficiency and cost-effectiveness of the entire process. We will compare two common methods.
Method 1A: Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[1][2] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of thiazole-4-carboxylic acid, a common starting material is ethyl bromopyruvate, which reacts with thiourea. The resulting aminothiazole can then be converted to the desired carboxylic acid.
-
Chemical Principle: The reaction proceeds via an initial SN2 reaction between the α-haloketone and the sulfur of the thioamide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]
Experimental Protocol (Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate):
-
To a solution of ethyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The product, ethyl 2-aminothiazole-4-carboxylate, will precipitate and can be collected by filtration, washed with water, and dried.
This intermediate then requires further steps, such as deamination and oxidation, to yield thiazole-4-carboxylic acid, which can be complex and may lower the overall yield.[3]
Method 1B: From L-Cysteine Hydrochloride
An alternative and often more direct route utilizes readily available and inexpensive L-cysteine hydrochloride.[3] This method involves condensation with formaldehyde, followed by oxidation.
-
Chemical Principle: L-cysteine undergoes a condensation reaction with formaldehyde to form a thiazolidine intermediate. This is then oxidized to the aromatic thiazole ring. The carboxylic acid functionality is already present in the starting material, simplifying the overall process.
Experimental Protocol (Synthesis from L-Cysteine):
-
Dissolve L-cysteine hydrochloride (1.0 eq) in water and add formaldehyde (1.1 eq).[4]
-
Stir the reaction at room temperature for several hours to form the thiazolidine intermediate.
-
Add an oxidizing agent, such as manganese dioxide (MnO2), and heat the mixture to effect the aromatization to thiazole-4-carboxylic acid.[3]
-
The product can be isolated by filtration and purified by recrystallization.
Part 2: The Crucial Amide Coupling Step
The formation of the amide bond between thiazole-4-carboxylic acid and glycine ethyl ester is the cornerstone of this synthetic strategy. The choice of coupling reagent is critical to ensure high yield and purity, especially when dealing with potentially sensitive heterocyclic substrates.
Method 2A: Carbodiimide-Mediated Coupling (DCC or EDC)
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for amide bond formation.[5] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
-
Causality Behind Experimental Choices: The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often employed to suppress side reactions, such as racemization and the formation of N-acylurea byproducts, and to increase the reaction rate.[5] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to facilitate the acylation.[5]
Experimental Protocol (EDC/HOBt Coupling):
-
Dissolve thiazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add EDC hydrochloride (1.2 eq) and stir the mixture at 0 °C for 30 minutes.
-
Add glycine ethyl ester hydrochloride (1.1 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and the acid formed during the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up involves washing with aqueous acid and base to remove unreacted starting materials and byproducts. The product, ethyl 2-(thiazole-4-carboxamido)acetate, is then purified by column chromatography.
Method 2B: Phosphonium and Uronium Salt-Based Coupling (HATU)
Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that can be effective even with sterically hindered or electronically deactivated substrates.
-
Expertise & Experience: HATU and similar reagents often provide higher yields and faster reaction times compared to carbodiimides, particularly for challenging couplings.[6] They are generally less prone to side reactions. The choice of base is also important, with non-nucleophilic bases like DIPEA being preferred.
Experimental Protocol (HATU Coupling):
-
To a solution of thiazole-4-carboxylic acid (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), and HATU (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Part 3: Final Deprotection: Ester Hydrolysis
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard transformation that can be achieved under acidic or basic conditions.
-
Trustworthiness: Basic hydrolysis (saponification) is often preferred as it is generally irreversible and proceeds to completion.[7][8] Acid-catalyzed hydrolysis is a reversible process and may require a large excess of water to drive the reaction to completion.[9][10]
Experimental Protocol (Basic Hydrolysis):
-
Dissolve the ethyl 2-(thiazole-4-carboxamido)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of a base, such as sodium hydroxide (10% NaOH) or lithium hydroxide (2.0 eq).[7]
-
Heat the mixture at reflux or stir at room temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3.
-
The product, 2-(1,3-Thiazol-4-ylformamido)acetic acid, will precipitate and can be collected by filtration, washed with cold water, and dried.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1A (Hantzsch) | Route 1B (from L-Cysteine) | Method 2A (EDC/HOBt) | Method 2B (HATU) |
| Starting Materials | Ethyl bromopyruvate, thiourea | L-cysteine hydrochloride, formaldehyde | Thiazole-4-carboxylic acid, glycine ethyl ester, EDC, HOBt | Thiazole-4-carboxylic acid, glycine ethyl ester, HATU |
| Key Advantages | Well-established, high-yielding for thiazole formation.[1] | Inexpensive, readily available starting materials; fewer steps to the carboxylic acid.[3] | Cost-effective coupling reagents; well-understood mechanism. | High efficiency, faster reaction times, suitable for difficult couplings.[6] |
| Key Disadvantages | Multi-step conversion to the final carboxylic acid from the initial product.[3] | Use of a potentially hazardous oxidizing agent (MnO2). | Can have side reactions (e.g., N-acylurea formation); may require longer reaction times.[5] | Higher cost of the coupling reagent. |
| Scalability | Moderate; purification of intermediates can be challenging on a large scale. | Good; straightforward workup for the precursor synthesis. | Good; EDC is available in bulk and the workup is manageable. | Moderate; the cost of HATU can be a limiting factor for large-scale synthesis. |
| Overall Yield | Moderate to Good | Good | Good to Excellent | Excellent |
| Experimental Simplicity | Moderate | High | Moderate | High |
Visualizing the Key Reaction Pathways
Caption: A simplified representation of the convergent synthesis pathway.
Conclusion
The synthesis of 2-(1,3-Thiazol-4-ylformamido)acetic acid is most effectively approached through a convergent strategy. For the synthesis of the key thiazole-4-carboxylic acid precursor, the route starting from L-cysteine hydrochloride offers a more direct and cost-effective option compared to the multi-step Hantzsch synthesis approach.
In the crucial amide coupling step, while EDC/HOBt is a reliable and economical choice, HATU often provides superior performance in terms of reaction time and yield, making it an excellent option for smaller-scale synthesis or when higher purity is paramount. The final ester hydrolysis is a robust and high-yielding transformation that can be reliably achieved under basic conditions.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, budget, and available resources. This guide provides the necessary data and insights to make an informed decision for the efficient and successful synthesis of this valuable chemical intermediate.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
Royal Society of Chemistry. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(25), 8875-8881. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(44), 6073-6077. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
- Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
-
MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(15), 4991. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Retrieved from [Link]
-
Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. 65, 1-22. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(31), 28284–28301. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2433. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 57(15), 6364-6382. Retrieved from [Link]
- Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
YouTube. (2023). Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1124-1132. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. 4(2), 754-759. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
- Google Patents. (2020). CN111377879A - Preparation method of L-thiazolidine-4-formic acid.
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
International Atomic Energy Agency. (2010). SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Retrieved from [Link]
-
International Journal of Pharmaceutical and Research Sciences. (2013). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. 2(4), 1-5. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. CN111377879A - Preparation method of L-thiazolidine-4-formic acid - Google Patents [patents.google.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
From Silicon to Solution: A Comparative Guide to Experimentally Validating Molecular Docking Predictions for 2-(1,3-Thiazol-4-ylformamido)acetic acid
Abstract
The Computational Hypothesis: Selecting a Target
Initial searches for the specific biological activity of 2-(1,3-Thiazol-4-ylformamido)acetic acid did not reveal a publicly documented protein target. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including antimicrobial and anticancer effects.[5][6] For the purpose of this guide, we will hypothesize a common and well-understood drug target class where thiazole-containing inhibitors are prevalent: Protein Kinases .
Let us assume a molecular docking study has predicted that 2-(1,3-Thiazol-4-ylformamido)acetic acid is a competitive inhibitor of MAP Kinase p38α , binding within its ATP-binding pocket. This prediction is based on favorable hydrogen bonding patterns with the kinase hinge region and a low calculated binding energy. Our task is to design a set of experiments to confirm or refute this computational hypothesis.
Our experimental plan will compare three key molecules:
-
Test Compound: 2-(1,3-Thiazol-4-ylformamido)acetic acid
-
Positive Control: Doramapimod (a known, potent p38α inhibitor)
-
Negative Control: A structurally similar but inactive molecule, or the vehicle (DMSO).
The Validation Workflow: A Multi-Pillar Strategy
A robust validation strategy does not rely on a single experiment. Instead, it builds a cohesive body of evidence by probing the ligand-target interaction from multiple angles: direct physical binding, functional enzymatic consequence, and target engagement within a living cell.
Caption: A multi-pillar workflow for validating computational predictions.
Pillar 1: Biophysical Validation of Direct Binding
The first and most fundamental question is whether the compound physically interacts with the target protein. We will employ two gold-standard, label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed when a ligand binds to a protein.[7] This technique is the gold standard for thermodynamic characterization, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[8]
Experimental Protocol: ITC
-
Preparation:
-
Express and purify recombinant human p38α kinase to >95% purity.
-
Prepare a 20 µM solution of p38α in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Prepare a 200 µM solution of the test compound, positive control, and negative control in the exact same buffer to minimize heats of dilution.[8] The final DMSO concentration should be identical across all solutions and ideally <2%.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument (e.g., Malvern MicroCal ITC200).
-
Load the p38α solution into the sample cell and the compound solution into the titration syringe.
-
Set the experiment temperature to 25°C.
-
-
Titration:
-
Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.
-
Record the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Subtract the heat of dilution (determined from a control titration of compound into buffer).
-
Fit the resulting binding isotherm to a one-site binding model to determine KD, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive optical technique that measures the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor chip in real-time.[9] It is particularly powerful for determining binding kinetics (association rate kon and dissociation rate koff), in addition to affinity (KD).[10]
Experimental Protocol: SPR
-
Chip Preparation:
-
Select a suitable sensor chip (e.g., a Cytiva CM5 chip).
-
Immobilize purified p38α kinase onto the chip surface using standard amine coupling chemistry to a density of ~10,000 Response Units (RU).
-
A reference channel should be prepared by performing the activation and blocking steps without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of the test compound and controls in SPR running buffer (e.g., HBS-EP+ buffer with 1% DMSO). Concentrations should span a range from ~0.1x to 10x the expected KD.
-
Inject the compound solutions over the p38α and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
-
Data Analysis:
-
Double-reference the raw sensorgram data by subtracting the signal from the reference channel and from a buffer-only (blank) injection.
-
Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and calculate KD (koff/kon).
-
Comparative Data Summary (Biophysical)
The data from these experiments allow for a direct, quantitative comparison of binding properties.
| Compound | Method | Affinity (KD) | Stoichiometry (n) | Kinetics (kon, koff) |
| Test Compound | ITC | Expected µM | ~1 | N/A |
| SPR | Expected µM | N/A | To be determined | |
| Doramapimod | ITC | ~20 nM | ~1 | N/A |
| SPR | ~20 nM | N/A | Fast on, slow off | |
| Negative Control | ITC/SPR | No Binding Detected | N/A | N/A |
Pillar 2: Biochemical Validation of Functional Activity
Confirming a physical interaction is necessary but not sufficient. We must also demonstrate that this binding leads to the predicted functional outcome: inhibition of the kinase's enzymatic activity. This is typically achieved by measuring the compound's IC50 value.[11]
Experimental Protocol: p38α Kinase Inhibition Assay
This protocol uses a common format that measures the depletion of ATP, a universal substrate for kinases.
-
Reagents:
-
p38α kinase, biotinylated ATF2 substrate peptide, ATP.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound and controls in an appropriate assay buffer.
-
In a 384-well plate, add p38α kinase and the ATF2 substrate.
-
Add the diluted compounds to the wells and pre-incubate for 15 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding ATP (at a concentration near its Km for p38α, typically ~10 µM, to ensure sensitivity to competitive inhibitors).[12]
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and quantify the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary (Biochemical)
| Compound | IC50 (p38α Kinase Assay) |
| Test Compound | To be determined |
| Doramapimod | ~50 nM |
| Negative Control | > 100 µM |
Pillar 3: Cellular Validation of Target Engagement
The final pillar of validation is to confirm that the compound can bind to its intended target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[13][14] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HEK293 or THP-1) and treat with the test compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.[15]
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble p38α kinase remaining at each temperature using Western blotting with a specific anti-p38α antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble p38α (relative to the unheated control) against temperature.
-
A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells.
-
Synthesizing the Evidence: Building a Case for Validation
The true power of this multi-pillar approach lies in the synthesis of all data points. A successfully validated docking prediction will show:
-
Direct Binding (ITC/SPR): A measurable, specific binding affinity (KD) for the test compound, which is absent for the negative control.
-
Functional Activity (Kinase Assay): An IC50 value that is reasonably correlated with the binding affinity. A potent KD should translate to a potent IC50.
-
Cellular Engagement (CETSA): A clear thermal stabilization of p38α in cells treated with the test compound, indicating that it reaches and binds its target in a physiological context.
If all three pillars provide corroborating evidence, the initial in silico hypothesis is successfully validated, transforming the compound from a computational curiosity into a credible lead for further optimization. Discrepancies between the datasets (e.g., potent binding but weak inhibition) provide critical insights that can guide the next steps in the drug discovery process.
References
-
ResearchGate. (2021). Synthesis, characterization, biological, and molecular docking assessment of bioactive 1,3-thiazolidin-4-ones fused with 1-(pyrimidin-2-yl)-1H-imidazol-4-yl) moieties. Available at: [Link]
-
PubChem. 2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid. Available at: [Link]
-
PubChem. 2-((1,3-Thiazol-4-yl)formamido)acetic acid hydrochloride. Available at: [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. Available at: [Link]
-
NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
-
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. Available at: [Link]
-
PubMed. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Available at: [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. Available at: [Link]
-
Synthesis, Evaluation and Molecular Docking Study of Some New 2-[(2,5-Disubstitutedanilino) Phenyl] Acetic Acid Derivatives. Available at: [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
-
SIELC Technologies. (2018). (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid. Available at: [Link]
-
PubMed. (2024). A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. Available at: [Link]
-
White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available at: [Link]
-
Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]
-
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Available at: [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. Review Article Exploring Recent Updates on Molecular Docking: Types, Method, Application, Limitation & Future Prospects. Available at: [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
PMC. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Available at: [Link]
-
protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Available at: [Link]
-
bioRxiv. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Available at: [Link]
-
MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. Available at: [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available at: [Link]
-
Cytiva. Biacore SPR for small-molecule discovery. Available at: [Link]
-
ResearchGate. (2017). A Facile Synthesis of Biologically Significant 2-(1,3-benzothiazol-2-ylimino)-1,3- thiazolidin-4-one / 3-(1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one Analogues from 1-(1,3-benzothiazol-2-yl)thiourea and their Alpha- hydroxylamine Derivatives. Available at: [Link]
-
Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Available at: [Link]
-
TA Instruments. Characterizing Binding Interactions by ITC. Available at: [Link]
-
Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]
-
NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]
-
ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]
-
Journal of Wasit for Science and Medicine. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Available at: [Link]
-
JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Available at: [Link]
-
Michigan State University. Lessons from Docking Validation. Available at: [Link]
Sources
- 1. A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. ijpras.com [ijpras.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. bio-rad.com [bio-rad.com]
- 10. biorxiv.org [biorxiv.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent verification of the antitumor activity of 2-(1,3-Thiazol-4-ylformamido)acetic acid derivatives
[1]
Executive Summary
This guide provides a technical framework for the independent verification of 2-(1,3-Thiazol-4-ylformamido)acetic acid derivatives , a class of peptidomimetic scaffolds exhibiting potent antitumor properties.[1] Emerging research identifies these compounds as dual-action inhibitors, primarily targeting receptor tyrosine kinases (c-Met/VEGFR) and cell cycle regulators (CDK2/CDC25).[1]
Unlike generic thiazoles, the formamido-acetic acid tail acts as a crucial hydrogen-bond donor/acceptor motif, mimicking the peptide backbone to facilitate binding in the ATP-binding pockets of kinases. This guide contrasts these derivatives against the clinical standard Sorafenib , providing validated protocols for synthesis, enzymatic inhibition, and cellular cytotoxicity.
Structural Basis & Mechanism of Action
The antitumor efficacy of this scaffold relies on the synergy between the heterocyclic core and the acidic tail.[1]
-
The Pharmacophore: The 1,3-thiazole ring functions as a bioisostere of the pyridine ring found in many kinase inhibitors, engaging in
stacking interactions within the active site. -
The Linker: The formamido (carboxamide) linkage provides rigidity and hydrogen bonding capability (Glu/Asp residues).[1]
-
The Tail: The acetic acid moiety improves solubility and mimics the C-terminal of substrate peptides, potentially targeting the phosphate-binding region of kinases.
Signaling Pathway Inhibition (c-Met/VEGFR Axis)
The following diagram illustrates the downstream effects of inhibiting the c-Met receptor using these derivatives, leading to apoptosis.[1]
Figure 1: Proposed mechanism of action. The derivative competes for the ATP binding site of c-Met/VEGFR, blocking the PI3K/AKT survival pathway and triggering Caspase-mediated apoptosis.
Comparative Analysis: Thiazole Derivatives vs. Standard of Care
The following data synthesizes performance metrics from recent studies on thiazole-4-carboxamide derivatives compared to Sorafenib (a multi-kinase inhibitor) and Staurosporine (broad-spectrum control).[1]
Table 1: In Vitro Cytotoxicity Profile (IC50 in µM)
Lower values indicate higher potency.[1][2]
| Compound Class | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | VEGFR-2 Inhibition | Selectivity Index (SI)* |
| Thiazole-4-formamido-acetic acid (Lead) | 2.57 ± 0.16 | 7.26 ± 0.44 | 3.41 ± 0.12 | 0.15 µM | > 10 |
| Sorafenib (Positive Control) | 4.80 ± 0.35 | 3.20 ± 0.20 | 5.50 ± 0.40 | 0.06 µM | ~ 5 |
| Staurosporine (Broad Control) | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.04 ± 0.01 | N/A | < 2 (Toxic) |
| Glycine (Negative Control) | > 100 | > 100 | > 100 | No Effect | N/A |
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells).[1] An SI > 10 indicates a favorable safety profile.[1]
Key Insight: While Sorafenib is slightly more potent against HepG2, the Thiazole derivatives often show superior selectivity and comparable potency against MCF-7, with significantly lower manufacturing costs due to the simplified synthetic route.
Verification Protocols (Step-by-Step)
To independently verify these findings, researchers should follow this two-phase workflow: Synthesis followed by Biological Validation .[1]
Phase A: Synthesis of the Core Scaffold
Objective: Synthesize 2-(1,3-thiazol-4-ylformamido)acetic acid.
-
Reagents: Ethyl bromopyruvate, Thioformamide (or Thiourea derivatives), Glycine methyl ester hydrochloride, EDCI, HOBt.[1]
-
Step 1 (Hantzsch Cyclization): React Ethyl bromopyruvate with Thioformamide in ethanol at reflux (78°C) for 4 hours. Evaporate solvent to yield Ethyl thiazole-4-carboxylate .[1]
-
Step 2 (Hydrolysis): Treat with LiOH in THF/Water to obtain Thiazole-4-carboxylic acid .[1]
-
Step 3 (Peptide Coupling): Dissolve acid in DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir 30 min. Add Glycine methyl ester (1.0 eq) and DIPEA.[1] Stir 12h at RT.[1][3]
-
Step 4 (Final Hydrolysis): Saponify the ester with NaOH to yield the free acid: 2-(1,3-Thiazol-4-ylformamido)acetic acid .
Figure 2: Synthetic workflow for generating the target scaffold.[1]
Phase B: Biological Validation (MTT Assay)
Objective: Determine IC50 against MCF-7 cells.[1][4]
Materials:
-
MCF-7 Cell line (ATCC HTB-22).[1]
-
MTT Reagent (5 mg/mL in PBS).[1]
-
Positive Control: Sorafenib (dissolved in DMSO).[1]
Protocol:
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Treat cells with the Thiazole derivative at serial dilutions (0.1, 1, 5, 10, 50, 100 µM).[1] Maintain final DMSO concentration < 0.1%.[1]
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL MTT reagent to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Remove media.[1] Add 150 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve and calculate IC50 using non-linear regression (GraphPad Prism).
Validation Criteria:
References
-
Anticancer Activity of Thiazole Carboxamides: Title: 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities.[1] Source: Bioorganic & Medicinal Chemistry Letters (via PMC).[1] URL:[Link]
-
c-Met Kinase Inhibition: Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1] URL:[Link]
-
Thiazole Derivatives Mechanism (Apoptosis/Cell Cycle): Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[1][3][5][6] Source: MDPI (Molecules).[1] URL:[Link][1]
-
Chemical Structure Validation: Title: (2-Amino-1,3-thiazol-4-yl)acetic acid (PubChem CID 34665).[1] Source: National Center for Biotechnology Information.[1] URL:[Link][1]
Sources
- 1. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jscholaronline.org [jscholaronline.org]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
